Zuvotolimod
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H70N12O10 |
|---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1 |
InChI Key |
JMDJMYUCIGMITJ-UCNLINEOSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Zuvotolimod's Mechanism of Action in HER2-Positive Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zuvotolimod (also known as SBT6050) represents a novel immunotherapeutic strategy for HER2-positive cancers, designed to overcome the limitations of existing therapies by actively reprogramming the tumor microenvironment. This antibody-drug conjugate (ADC) consists of the HER2-targeting monoclonal antibody pertuzumab, conjugated to a potent Toll-like receptor 8 (TLR8) agonist. This design ensures tumor-localized delivery of the immune-stimulating payload, leading to the activation of myeloid cells and the initiation of a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction to this compound
This compound is a first-in-class ADC that leverages the specificity of the anti-HER2 antibody pertuzumab to deliver a TLR8 agonist directly to the tumor site.[1] Pertuzumab binds to a distinct epitope on the HER2 receptor, a well-established target in a significant subset of breast and other solid tumors.[2] The conjugated TLR8 agonist is a small molecule designed to activate myeloid cells, which are often abundant in the tumor microenvironment of HER2-positive cancers.[3] This targeted activation of the innate immune system is intended to convert an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated killing.
Core Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with the targeted delivery of the TLR8 agonist to the tumor microenvironment and culminates in a broad and durable anti-tumor immune response.
HER2-Targeted Delivery
The pertuzumab component of this compound binds to HER2-expressing cancer cells. This binding localizes the ADC within the tumor microenvironment, minimizing systemic exposure to the TLR8 agonist and reducing the potential for off-target immune activation.[4]
Myeloid Cell Activation via TLR8 Agonism
Once localized, the TLR8 agonist moiety of this compound is recognized by TLR8, which is highly expressed on myeloid cells such as macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[3] The binding of the agonist to TLR8, which resides in the endosomal compartment of these cells, initiates a downstream signaling cascade.
Downstream Signaling Pathways
TLR8 activation by this compound triggers a MyD88-dependent signaling pathway. This leads to the activation of key transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The activation of NF-κB results in the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines.
Reprogramming the Tumor Microenvironment
The secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and chemokines by activated myeloid cells has several profound effects on the tumor microenvironment:
-
Direct Anti-Tumor Activity: Activated macrophages can directly engage in tumor cell phagocytosis and killing.
-
Activation of Natural Killer (NK) Cells: The cytokine milieu promotes the activation and cytolytic activity of NK cells.
-
Enhanced Antigen Presentation: Dendritic cells, upon activation, mature and become more efficient at processing and presenting tumor antigens to T cells.
-
T Cell Priming and Recruitment: The chemokine gradient attracts cytotoxic T lymphocytes (CTLs) to the tumor site, and the enhanced antigen presentation by DCs leads to their robust activation.
-
Reversal of T Cell Senescence: TLR8 signaling has been shown to reverse the suppression of senescent naive and tumor-specific T cells, further augmenting the adaptive immune response.
Quantitative Data from Preclinical and Clinical Studies
While specific quantitative data from preclinical studies of this compound are limited in publicly available resources, interim results from the Phase 1/1b clinical trial (NCT04460456) provide valuable insights into its pharmacodynamic effects and preliminary efficacy.
Table 1: Summary of Pharmacodynamic and Clinical Activity of this compound (SBT6050) from Phase 1/1b Trial (NCT04460456)
| Parameter | Finding | Dose Level | Patient Population | Citation(s) |
| Pharmacodynamics | Induction of myeloid and NK/T cell activation markers | All dose levels | Advanced HER2-expressing solid tumors | |
| Pharmacodynamic effects plateau | 0.6 mg/kg | Advanced HER2-expressing solid tumors | ||
| Pharmacokinetics | Serum PK suggests HER2 target saturation | 0.6 mg/kg | Advanced HER2-expressing solid tumors | |
| Safety | Manageable safety profile, with common adverse events consistent with immune activation | All dose levels | Advanced HER2-expressing solid tumors | |
| Dose-limiting toxicities (Grade 3) observed, which were resolved with supportive care | Higher dose levels | Advanced HER2-expressing solid tumors | ||
| Anti-Tumor Activity | Confirmed partial response | Not specified | Advanced HER2-expressing solid tumors | |
| Multiple patients with durable or decreasing volume stable disease | All dose levels | Advanced HER2-expressing solid tumors |
Experimental Protocols
Preclinical Evaluation of this compound
Detailed preclinical experimental protocols for this compound are not extensively published. However, based on similar studies with ADCs and TLR agonists, a general workflow can be outlined.
-
Cell Lines: HER2-positive breast cancer cell lines such as SK-BR-3 and BT-474 are commonly used.
-
Immune Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cell populations are used to assess the immune-stimulatory effects.
-
In Vitro Assays:
-
Cytokine Profiling: Measurement of cytokines and chemokines in the supernatant of co-cultures using ELISA or multiplex assays (e.g., Luminex).
-
Immune Cell Activation: Analysis of activation markers on myeloid cells (e.g., CD80, CD86), NK cells, and T cells by flow cytometry (FACS).
-
Cytotoxicity Assays: Assessment of cancer cell killing by immune cells in the presence of this compound.
-
-
In Vivo Models:
-
Xenograft Models: Implantation of HER2-positive human tumor cells into immunodeficient mice (e.g., NSG mice) reconstituted with human immune cells (humanized mice) to evaluate the in vivo efficacy.
-
Treatment and Monitoring: Systemic administration of this compound and regular monitoring of tumor volume.
-
Post-mortem Analysis: Tumors are harvested for immunohistochemistry (IHC) to analyze immune cell infiltration and flow cytometry to characterize the immune cell populations within the tumor.
-
Clinical Trial Protocol: NCT04460456
The Phase 1/1b clinical trial (NCT04460456) is a first-in-human, open-label, multicenter study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound alone and in combination with PD-1 inhibitors in patients with advanced HER2-expressing solid tumors.
-
Study Design: The study consists of dose-escalation and dose-expansion phases for both monotherapy and combination therapy.
-
Patient Population: Adults with histologically confirmed, locally advanced (unresectable) and/or metastatic HER2-expressing (IHC 2+ or 3+) solid tumors who have received prior standard-of-care therapies.
-
Endpoints:
-
Primary Endpoints: Incidence of adverse events, dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
-
Exploratory Endpoints: Pharmacokinetics, pharmacodynamics (assessment of immune activation markers in peripheral blood and tumor biopsies), and identification of potential predictive biomarkers.
-
Conclusion and Future Directions
This compound presents a promising and innovative approach to the treatment of HER2-positive cancers by specifically targeting the tumor microenvironment and harnessing the power of the innate immune system. Preclinical and early clinical data support its proposed mechanism of action, demonstrating HER2-dependent myeloid cell activation and the induction of a downstream anti-tumor immune response. The manageable safety profile observed in the Phase 1/1b trial is encouraging for its further development.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Exploring combination strategies with other immunotherapies, such as checkpoint inhibitors, and standard-of-care HER2-targeted therapies.
-
Investigating the efficacy of this compound in a broader range of HER2-expressing solid tumors.
The continued clinical development of this compound holds the potential to offer a new and effective treatment option for patients with HER2-positive cancers, particularly those who have developed resistance to existing therapies.
References
Zuvotolimod: A Deep Dive into Toll-like Receptor 8 Agonism for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zuvotolimod, also known as SBT6050, is an investigational antibody-drug conjugate (ADC) that represents a novel approach in cancer immunotherapy by targeting the innate immune system. It is composed of a humanized monoclonal antibody, pertuzumab, which targets human epidermal growth factor receptor 2 (HER2), conjugated to a potent small molecule agonist of Toll-like receptor 8 (TLR8).[1][2][3] This design allows for the systemic delivery of the TLR8 agonist with localized activity within the tumor microenvironment (TME) of HER2-expressing cancers.[4][5] By activating myeloid cells within the tumor, this compound aims to convert an immunologically "cold" tumor into a "hot" one, thereby stimulating a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core aspects of this compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action: Targeted TLR8 Agonism
This compound's innovative design enables a multi-faceted attack on HER2-expressing tumors. The mechanism can be broken down into a series of steps, from initial targeting to the orchestration of a broad anti-tumor immune response.
Experimental Workflow for this compound's Mechanism of Action
TLR8 Signaling Pathway
Upon binding of the TLR8 agonist payload within the endosome, a MyD88-dependent signaling cascade is initiated. This pathway is central to the pro-inflammatory response elicited by this compound.
References
Zuvotolimod: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zuvotolimod (formerly known as SBT6050) is a novel, systemically delivered, tumor-targeted Toll-like Receptor 8 (TLR8) agonist designed to activate and reprogram the tumor microenvironment (TME). By selectively activating myeloid cells within the tumor, this compound aims to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to anti-tumor immune responses and synergistic with other immunotherapies, such as checkpoint inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on the key cellular players within the TME, and a summary of available preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to offer a comprehensive resource for the scientific community.
Introduction: The Rationale for TLR8 Agonism in Oncology
The innate immune system, traditionally viewed as the first line of defense against pathogens, is increasingly recognized as a critical orchestrator of anti-tumor immunity.[1][2] Toll-like receptors (TLRs), a class of pattern recognition receptors (PRRs), are central to this process.[1] TLRs recognize conserved molecular patterns associated with microbes or cellular damage, triggering potent immune responses.[1][2]
TLR8, an endosomally located receptor, is predominantly expressed in myeloid cells, including monocytes, macrophages, and dendritic cells (DCs). Its natural ligands are single-stranded RNA molecules. Activation of TLR8 triggers a distinct signaling cascade that results in a pro-inflammatory cytokine profile, favoring the development of a robust Type 1 T helper (Th1) cell response, which is crucial for effective anti-tumor immunity.
This compound is a highly potent and selective small molecule TLR8 agonist. It is designed for systemic delivery with tumor-localized activation of human myeloid cells. This targeted approach aims to maximize therapeutic efficacy within the TME while minimizing systemic immune activation and associated toxicities.
Mechanism of Action: The TLR8 Signaling Pathway
Upon binding to this compound within the endosome of a myeloid cell, TLR8 undergoes a conformational change, leading to its dimerization. This initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The subsequent signaling cascade involves the activation of IRAKs (IL-1R-associated kinases) and TRAF6 (TNF receptor-associated factor 6), culminating in the activation of key transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1).
Activation of these transcription factors drives the expression and secretion of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Type I Interferons (IFNs). This cytokine milieu is instrumental in reshaping the TME.
Remodeling the Tumor Microenvironment
The primary therapeutic potential of this compound lies in its ability to fundamentally alter the TME from an immunosuppressive ("cold") state to an inflamed ("hot") state, which is more conducive to anti-tumor immunity.
Impact on Myeloid Cells
-
Dendritic Cells (DCs): As professional antigen-presenting cells (APCs), DCs are critical for initiating T-cell responses. TLR8 agonists induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules, enhancing their ability to present tumor-associated antigens to T cells. The potent induction of IL-12 by TLR8-activated DCs is particularly important for driving Th1 polarization and cytotoxic T lymphocyte (CTL) activity.
-
Macrophages: Tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype. TLR8 agonists can repolarize these M2 macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. M1 macrophages exert direct anti-tumor effects and further amplify the immune response by producing inflammatory cytokines.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell function within the TME. TLR8 activation has been shown to induce the apoptosis of MDSCs, thereby removing a major barrier to an effective anti-tumor immune response.
Impact on Lymphoid Cells (Indirect Effects)
The effects of this compound on T cells and Natural Killer (NK) cells are primarily indirect, mediated by the activated myeloid compartment.
-
T Cells: By promoting DC maturation and IL-12 production, this compound facilitates the priming and activation of tumor-specific CD8+ cytotoxic T cells and CD4+ helper T cells. Chemokines secreted by activated myeloid cells also recruit these effector T cells into the tumor.
-
Natural Killer (NK) Cells: Cytokines such as IL-12 and IFN-γ, produced by TLR8-activated myeloid cells, are potent activators of NK cells, enhancing their cytotoxic activity against tumor cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other potent TLR8 agonists from various studies.
Table 1: In Vitro Potency of TLR8 Agonists
| Compound | Assay System | Readout | EC50 | Reference |
|---|---|---|---|---|
| DN052 | HEK-Blue™ hTLR8 Cells | SEAP Reporter Gene | 6.7 nM |
| Motolimod | HEK-Blue™ hTLR8 Cells | SEAP Reporter Gene | 108.7 nM | |
Table 2: this compound (SBT6050) Clinical Trial Data (Preliminary)
| Trial Phase | Indication | Treatment | Dose | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Phase 1 | HER2-Expressing Solid Tumors | Monotherapy | 0.6 mg/kg Q2 weeks | Tolerable safety profile; Pharmacodynamics indicative of myeloid, NK, and T cell activation. |
| Phase 1 | HER2-Expressing Solid Tumors | Combination with Pembrolizumab | N/A | Manageable safety profile; Treatment-related adverse events consistent with immune activation. | |
Table 3: Cytokine Induction by TLR8 Agonists in Human PBMCs
| Agonist | Cytokine | Concentration Range | Notes | Reference |
|---|---|---|---|---|
| TL8-506 + IFN-γ | IL-12p70 | High Expression | Synergistic effect observed in human cord and blood cDC subsets. | |
| VTX-2337 (Motolimod) | TNF-α, IL-12 | Not specified | Induces a dominant pro-inflammatory cytokine profile. |
| DN052 | Pro-inflammatory cytokines | Strong induction | Observed in ex vivo human PBMC assays and in vivo monkey studies. | |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of common protocols used to evaluate this compound and other TLR8 agonists.
In Vitro TLR Activation Assay
-
Objective: To determine the potency (EC50) and selectivity of a TLR agonist.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells engineered to express a specific human TLR (e.g., hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.
-
Treatment: Cells are incubated with serial dilutions of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a specified period (e.g., 16-24 hours) to allow for TLR activation and subsequent SEAP expression.
-
Detection: The supernatant is collected, and SEAP activity is quantified using a spectrophotometer after adding a suitable substrate.
-
Analysis: The EC50 value is calculated from the dose-response curve. Selectivity is determined by testing the compound on cell lines expressing other TLRs (e.g., TLR4, TLR7, TLR9).
-
Human PBMC Cytokine Release Assay
-
Objective: To measure the cytokine and chemokine response induced by a TLR agonist in a more physiologically relevant human immune cell context.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Treatment: PBMCs are plated and treated with the TLR agonist at various concentrations. Negative (vehicle) and positive (e.g., LPS) controls are included.
-
Incubation: Cells are incubated for a set time, typically 16-24 hours, at 37°C.
-
Sample Collection: The cell culture supernatant is collected and stored for analysis.
-
Quantification: Cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-12) are quantified using multiplex immunoassays (e.g., Luminex) or individual ELISAs.
-
In Vivo Tumor Model Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of the TLR agonist as a monotherapy or in combination with other agents.
-
Methodology:
-
Model System: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) or humanized mouse models (NSG mice reconstituted with human CD34+ cells) bearing human tumor xenografts are used. The choice of model depends on whether the drug has cross-reactivity with the murine TLR or is human-specific.
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, checkpoint inhibitor monotherapy, combination therapy). The drug is administered via a clinically relevant route (e.g., intravenously, intratumorally).
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in the TME and systemic immune cell populations.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that leverages the power of the innate immune system to remodel the tumor microenvironment. By specifically activating TLR8 on myeloid cells within the tumor, it can initiate a cascade of events that leads to the recruitment and activation of a broad anti-tumor immune response. This mechanism provides a strong rationale for its use in combination with other immunotherapies, particularly immune checkpoint inhibitors, to overcome resistance and improve patient outcomes. Preliminary clinical data support a manageable safety profile and confirm on-target immune activation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across various solid tumor types.
References
Early-Stage Research on Pertuzumab Zuvotolimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertuzumab zuvotolimod (SBT6050) is an investigational antibody-drug conjugate (ADC) that represents a novel approach to cancer immunotherapy. It is composed of the humanized anti-HER2 monoclonal antibody, pertuzumab, conjugated to a Toll-like receptor 8 (TLR8) agonist payload, this compound.[1][2] This ADC is designed for systemic delivery with tumor-localized activation of myeloid cells, aiming to generate a potent anti-tumor immune response in the tumor microenvironment.[3] Developed by Silverback Therapeutics, the program is now discontinued, but the early-stage research provides valuable insights into the potential of targeted innate immune activation for the treatment of solid tumors.[4][5]
This technical guide provides an in-depth overview of the early-stage research on pertuzumab this compound, summarizing key preclinical and clinical findings. It includes quantitative data from these studies, details of experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Core Concept: Targeted Myeloid Cell Activation
The fundamental principle behind pertuzumab this compound is to overcome the limitations of systemic immunotherapy by delivering an immune-stimulating agent directly to the tumor site. This is achieved by leveraging the HER2 receptor, which is overexpressed on various cancer cells. The pertuzumab component of the ADC binds to HER2 on tumor cells, leading to the localized accumulation of the TLR8 agonist payload.
The TLR8 agonist, this compound, then engages with TLR8, a receptor primarily expressed on myeloid cells such as macrophages, dendritic cells, and monocytes, which are often abundant in the tumor microenvironment. This targeted activation of myeloid cells is intended to initiate a cascade of anti-tumor immune responses, including the production of pro-inflammatory cytokines and chemokines, and the subsequent activation of natural killer (NK) cells and T cells.
Preclinical Research
In Vitro Characterization
Preclinical in vitro studies were crucial in establishing the HER2-dependent mechanism of action of pertuzumab this compound. These experiments demonstrated that the ADC potently activates human myeloid cells only in the presence of HER2-expressing tumor cells. This activation leads to a range of anti-tumor immune activities, including:
-
Pro-inflammatory Cytokine and Chemokine Production: Activated myeloid cells release a variety of signaling molecules that help to recruit and activate other immune cells.
-
Inflammasome Activation: This leads to the maturation and secretion of inflammatory cytokines like IL-1β.
-
Indirect Activation of T and NK Cells: The cytokines produced by the activated myeloid cells can, in turn, stimulate the cytotoxic activity of T cells and NK cells.
In Vivo Efficacy in Murine Models
The anti-tumor activity of a murine surrogate of pertuzumab this compound was evaluated in various mouse tumor models. These studies demonstrated robust and durable single-agent efficacy, even in tumors with low levels of tumor-infiltrating lymphocytes (TILs), a setting where checkpoint inhibitors are often ineffective. Notably, the surrogate molecule was shown to be curative as a single agent in a human xenograft model that lacked T, B, and NK cells, highlighting the potent anti-tumor capabilities of activated myeloid cells.
Further preclinical studies indicated that the combination of the SBT6050 surrogate with trastuzumab resulted in enhanced anti-tumor activity. This is attributed to the fact that pertuzumab and trastuzumab bind to distinct epitopes on the HER2 receptor, leading to a more complete blockade of HER2 signaling and potentially enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
Clinical Research: Phase 1/1b Trial (NCT04460456)
A first-in-human, open-label, dose-escalation and expansion study (NCT04460456) was initiated to evaluate the safety, tolerability, and preliminary anti-tumor activity of pertuzumab this compound, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab, in patients with advanced HER2-expressing solid tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-stage clinical evaluation of pertuzumab this compound.
Table 1: Phase 1/1b Monotherapy Dose Escalation
| Dose Level (mg/kg) | Number of Patients |
| 0.3 | Data not specified |
| 0.6 | Data not specified |
| 0.9 | Data not specified |
| 1.2 | Data not specified |
Table 2: Pharmacokinetic Profile (Monotherapy)
| Dose Level (mg/kg) | Key Finding |
| ≥ 0.6 | Linear pharmacokinetic profile, suggesting saturation of receptor-mediated clearance. |
Table 3: Pharmacodynamic Response - Peak Cytokine Induction (Monotherapy vs. Baseline)
| Cytokine | 0.6 mg/kg vs. Lower Doses | 0.6 mg/kg vs. 1.2 mg/kg |
| IP-10 | Significantly higher (p ≤0.05) | No significant difference |
| MCP-1 | Significantly higher (p ≤0.05) | No significant difference |
| IL-6 | Data not specified | No significant difference |
| IFNγ | Data not specified | No significant difference |
| IL-12p40 | No significant increase | No significant increase |
Table 4: Safety and Tolerability (Monotherapy and Combination with Pembrolizumab)
| Adverse Event Profile | Dose-Limiting Toxicities (DLTs) |
| Generally well-tolerated, with adverse events consistent with immune activation. | Observed at higher dose levels; all were Grade 3 and resolved with supportive care. |
Experimental Protocols
In Vivo Tumor Xenograft Studies (General Methodology)
While specific institutional protocols may vary, a general methodology for assessing the in vivo efficacy of an ADC like pertuzumab this compound in a patient-derived xenograft (PDX) model is as follows:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor tissue.
-
Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells expressing HER2 are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Pertuzumab this compound (or a murine surrogate) is administered, typically intravenously, at various dose levels and schedules.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and analysis of immunological changes within the tumor microenvironment.
-
Immunohistochemistry and Flow Cytometry: At the end of the study, tumors are excised and can be analyzed by immunohistochemistry to assess for immune cell infiltration and by flow cytometry to quantify different immune cell populations.
In Vitro Myeloid Cell Activation Assay (General Methodology)
The following outlines a general protocol to assess the ability of pertuzumab this compound to activate myeloid cells in a HER2-dependent manner:
-
Cell Culture: Human myeloid cells (e.g., peripheral blood mononuclear cells [PBMCs] or a monocytic cell line like THP-1) are cultured. HER2-positive and HER2-negative cancer cell lines are also cultured separately.
-
Co-culture System: Myeloid cells are co-cultured with either HER2-positive or HER2-negative cancer cells.
-
Treatment: Pertuzumab this compound is added to the co-cultures at various concentrations. Control groups would include untreated cells, cells treated with a non-targeted TLR8 agonist, and cells treated with pertuzumab alone.
-
Cytokine Measurement: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentrations of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-12, CCL3, CCL4) are measured using techniques such as ELISA or multiplex bead arrays.
-
Analysis: A significant increase in cytokine production in the co-cultures containing HER2-positive cells and treated with pertuzumab this compound, as compared to the control groups, would indicate HER2-dependent myeloid cell activation.
Visualizations
Signaling Pathway of Pertuzumab this compound
Caption: Proposed mechanism of action for pertuzumab this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: General workflow for preclinical in vivo efficacy studies.
Conclusion
The early-stage research on pertuzumab this compound provides a compelling proof-of-concept for the targeted activation of the innate immune system in the tumor microenvironment. The preclinical data demonstrated potent, HER2-dependent myeloid cell activation and significant single-agent anti-tumor efficacy in various models. The initial clinical data from the Phase 1/1b trial suggested a manageable safety profile and confirmed the intended pharmacodynamic effects in patients. Although the development of pertuzumab this compound has been discontinued, the foundational research offers valuable insights for the future design and development of novel immunotherapies, particularly ADCs that leverage the power of the innate immune system to combat cancer.
References
- 1. adcreview.com [adcreview.com]
- 2. Silverback Therapeutics to Present Preclinical Data at SITC 34th Annual Meeting Demonstrating SBT6050’s Potential for Robust Single Agent Activity in Tumors Refractory to Checkpoint Inhibition - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference - BioSpace [biospace.com]
- 5. Pertuzumab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Investigating the Immune Response to SBT6050: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBT6050 is an investigational antibody-drug conjugate (ADC) that represents a novel approach to cancer immunotherapy. It is comprised of a humanized monoclonal antibody targeting Human Epidermal Growth Factor Receptor 2 (HER2) conjugated to a potent Toll-like receptor 8 (TLR8) agonist.[1][2] This design allows for systemic delivery with localized immune activation within the tumor microenvironment of HER2-expressing cancers.[2][3] The core concept behind SBT6050 is to leverage the presence of myeloid cells in the tumor microenvironment and activate them to initiate a robust and durable anti-tumor immune response, even in tumors lacking a pre-existing T-cell infiltrate.[4] Development of SBT6050 was discontinued due to limited single-agent activity and cytokine-related adverse events that restricted its dosing in combination therapies.
Mechanism of Action
SBT6050 is designed to engage both HER2 on tumor cells and Fcγ receptors on myeloid cells, such as macrophages and dendritic cells. This co-engagement facilitates the delivery of the TLR8 agonist payload into the endosomes of these myeloid cells, where TLR8 is expressed. Activation of TLR8 triggers a signaling cascade that results in the activation of myeloid cells and the production of a broad range of pro-inflammatory cytokines and chemokines. This, in turn, leads to a multi-faceted anti-tumor immune response that includes:
-
Direct tumor-killing by activated myeloid cells.
-
Repolarization of immunosuppressive myeloid cells to a pro-inflammatory phenotype.
-
Enhanced antigen presentation by dendritic cells to initiate and amplify tumor-specific T-cell responses.
-
Indirect activation of natural killer (NK) cells and T cells.
Preclinical studies have demonstrated that an SBT6050 surrogate can induce curative single-agent efficacy in tumor models, including those deficient in T cells, highlighting the potent anti-tumor activity that can be mediated by the myeloid compartment.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by SBT6050.
Preclinical and Clinical Data
Pharmacodynamic Effects
Preclinical and clinical studies have demonstrated that SBT6050 induces a robust pharmacodynamic response consistent with its mechanism of action.
In a Phase 1/1b clinical trial (NCT04460456), administration of SBT6050 led to a dose-dependent increase in serum levels of several pro-inflammatory cytokines and chemokines. The table below summarizes the observed changes in key cytokines.
| Cytokine/Chemokine | Observation |
| IP-10 (CXCL10) | Significant dose-dependent increase observed. |
| MCP-1 (CCL2) | Significant dose-dependent increase observed. |
| IL-6 | Dose-dependent increase observed. |
| IFN-γ | Modest increase observed, indicative of NK and/or T-cell activation. |
Data is qualitative/semi-quantitative based on graphical representations from interim clinical trial reports. Specific concentrations are not publicly available.
Flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with SBT6050 in the Phase 1/1b trial revealed activation of both myeloid and lymphoid cell populations.
| Cell Type | Activation Marker(s) | Observation |
| Myeloid Cells | (e.g., CD86, HLA-DR) | Upregulation of activation markers observed. |
| NK Cells | (e.g., CD69) | Increased expression of activation markers. |
| T Cells | (e.g., CD69) | Increased expression of activation markers. |
Specific markers and percentage of activated cells are not detailed in publicly available data.
Tumor Microenvironment Modulation
Immunohistochemistry (IHC) analysis of tumor biopsies from patients treated with SBT6050 provided evidence of drug localization and immune cell infiltration.
| Parameter | Method | Observation |
| SBT6050 Payload | IHC | Detection of the TLR8 agonist payload in tumor-resident macrophages. |
| Immune Cell Infiltration | IHC | Qualitative evidence of increased immune cell presence in the tumor microenvironment post-treatment. |
Detailed quantitative analysis of immune cell subsets within the tumor is not publicly available.
Experimental Protocols
While specific, detailed protocols for the assays used in the SBT6050 preclinical and clinical programs are not publicly available, the following sections provide generalized methodologies for the key experiments conducted.
Flow Cytometry for Immune Cell Phenotyping and Activation
Objective: To identify and quantify different immune cell populations and their activation status in peripheral blood or tumor tissue.
Generalized Protocol:
-
Sample Preparation:
-
For peripheral blood, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor tissue, mechanically and enzymatically digest the tissue to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Resuspend cells in a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers to identify cell lineages (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells) and activation markers (e.g., CD69, CD86, HLA-DR).
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting events for each sample.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software. Gate on specific cell populations based on their forward and side scatter properties and marker expression. Quantify the percentage of different cell types and the expression levels of activation markers.
-
ELISA for Cytokine Quantification
Objective: To measure the concentration of specific cytokines and chemokines in patient serum or cell culture supernatants.
Generalized Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
-
Sample Incubation:
-
Add standards with known cytokine concentrations and experimental samples to the wells. Incubate for a set period.
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine. Incubate.
-
-
Enzyme Conjugate:
-
Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP). Incubate.
-
-
Substrate Addition:
-
Wash the plate and add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
-
Data Measurement:
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.
-
Immunohistochemistry for In Situ Analysis
Objective: To detect the presence and localization of the SBT6050 payload and to characterize immune cell infiltration within the tumor tissue.
Generalized Protocol:
-
Tissue Preparation:
-
Fix tumor biopsy samples in formalin and embed in paraffin (FFPE).
-
Cut thin sections and mount them on microscope slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitopes (e.g., heat-induced epitope retrieval).
-
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for the SBT6050 payload or for markers of different immune cell types (e.g., CD68 for macrophages, CD8 for cytotoxic T cells).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., hematoxylin).
-
Dehydrate and mount the slides with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the staining intensity and localization of the target proteins.
-
Summary and Conclusion
SBT6050 is a thoughtfully designed ADC that targets HER2-expressing tumors and activates the innate immune system through TLR8 agonism in myeloid cells. Preclinical and early clinical data have demonstrated its ability to induce a pro-inflammatory tumor microenvironment, activate multiple immune cell lineages, and mediate anti-tumor activity. While the clinical development of SBT6050 has been discontinued, the insights gained from its investigation provide valuable information for the future design of immunotherapies that aim to harness the power of the myeloid compartment in the fight against cancer. The data underscores the potential of targeted delivery of innate immune agonists to reshape the tumor microenvironment and overcome resistance to other immunotherapies. Further research in this area is warranted to explore the full potential of this therapeutic strategy.
References
- 1. Silverback Therapeutics to Present Preclinical Data at SITC 34th Annual Meeting Demonstrating SBT6050’s Potential for Robust Single Agent Activity in Tumors Refractory to Checkpoint Inhibition - BioSpace [biospace.com]
- 2. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference - BioSpace [biospace.com]
- 3. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference [prnewswire.com]
- 4. adcreview.com [adcreview.com]
Zuvotolimod: A Technical Guide to its Role in Activating Myeloid Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zuvotolimod (SBT6050) is an investigational antibody-drug conjugate (ADC) designed to selectively activate myeloid cells within the tumor microenvironment (TME), thereby stimulating a potent anti-tumor immune response. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in myeloid cell activation. It consolidates available preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways.
Introduction
This compound is a novel immunotherapeutic agent that consists of a humanized anti-HER2 monoclonal antibody, pertuzumab, conjugated to a potent Toll-like receptor 8 (TLR8) agonist payload.[1] This design allows for systemic delivery with localized activity in HER2-expressing solid tumors.[2][3] By targeting TLR8, which is highly expressed in myeloid cells, this compound aims to overcome immune suppression within the TME and induce a robust and durable anti-cancer response.[4]
Mechanism of Action
This compound's mechanism of action is centered on the targeted activation of myeloid cells in the vicinity of HER2-expressing tumor cells.[5]
-
Targeting and Internalization: The pertuzumab component of this compound binds to the HER2 receptor on tumor cells. This binding facilitates the interaction of the ADC with myeloid cells in the TME, which then internalize the conjugate.
-
TLR8 Agonism: Once internalized by myeloid cells, the TLR8 agonist payload is released and binds to and activates the endosomal TLR8.
-
Myeloid Cell Activation: TLR8 activation triggers a downstream signaling cascade, leading to the activation of myeloid cells, including macrophages, monocytes, and dendritic cells. This activation results in a shift from an immunosuppressive to a pro-inflammatory phenotype.
Signaling Pathway
The activation of TLR8 by this compound's payload initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. This pathway is primarily mediated by the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.
Effects on Myeloid and Other Immune Cells
The activation of myeloid cells by this compound leads to a cascade of anti-tumor immune responses.
Direct Effects on Myeloid Cells
-
Pro-inflammatory Cytokine and Chemokine Production: Activated myeloid cells release a variety of pro-inflammatory cytokines and chemokines, including TNFα, IL-12, and IL-1β. This creates a pro-inflammatory TME, attracting other immune cells to the tumor site.
-
Inflammasome Activation: this compound has been shown to induce inflammasome activation in myeloid cells.
-
Enhanced Antigen Presentation: Activated dendritic cells have an increased capacity to process and present tumor antigens to T cells, bridging the innate and adaptive immune responses.
Indirect Effects on Other Immune Cells
-
T Cell Activation: The cytokine milieu created by activated myeloid cells, particularly the production of IL-12, promotes the differentiation and activation of T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs).
-
Natural Killer (NK) Cell Activation: Activated myeloid cells can also lead to the activation of NK cells, enhancing their tumor-killing capabilities.
Quantitative Data Summary
While comprehensive quantitative data from peer-reviewed publications are limited, interim results from the Phase 1/1b clinical trial (NCT04460456) and preclinical studies provide some insights into the activity of this compound.
| Parameter | Finding | Source |
| Clinical Dosage | Dose levels ranging from 0.3 to 1.2 mg/kg were evaluated in the monotherapy arm. | |
| Pharmacodynamics | Pharmacodynamic markers indicative of myeloid, NK, and T cell activation were observed at all dose levels, with effects plateauing at 0.6 mg/kg. | |
| In Vitro Cytokine Induction | In co-culture assays with HER2-positive tumor cells and human PBMCs, SBT6050 induced the production of pro-inflammatory cytokines and chemokines such as TNFα, IL-12p40, and IL-18 in a HER2-dependent manner. | |
| Safety Profile | The adverse event profile is consistent with immune system activation and includes injection site reactions, fever, chills, hypotension, nausea, vomiting, and fatigue, mostly Grade 1 or 2. |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not publicly available. However, based on the descriptions in conference abstracts and company presentations, the following general methodologies have been employed.
In Vitro Myeloid Cell Activation Assay
This assay is designed to assess the HER2-dependent activation of myeloid cells by this compound.
Methodology Outline:
-
Cell Culture: Culture HER2-positive and HER2-negative tumor cell lines. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Co-culture: Co-culture the tumor cells with PBMCs.
-
Treatment: Add this compound at various concentrations to the co-cultures.
-
Incubation: Incubate for a specified period (e.g., 24-48 hours).
-
Analysis:
-
Cytokine Measurement: Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNFα, IL-12) using methods like ELISA or multiplex bead arrays.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid cell surface markers (e.g., CD11b, CD14) and activation markers (e.g., CD80, CD86, HLA-DR) to determine the percentage of activated myeloid cells.
-
In Vivo Tumor Models
Preclinical efficacy has been evaluated using mouse tumor models.
Methodology Outline:
-
Tumor Implantation: Implant human HER2-expressing tumor cells into immunocompromised or humanized mice.
-
Treatment: Once tumors are established, administer this compound or a murine surrogate systemically (e.g., intravenously).
-
Monitoring: Monitor tumor growth over time.
-
Pharmacodynamic Analysis: At specified time points, collect tumors and peripheral blood to analyze immune cell infiltration and activation status by immunohistochemistry (IHC) and flow cytometry.
Conclusion
This compound represents a promising therapeutic strategy that leverages the power of the innate immune system to combat cancer. Its unique design allows for targeted activation of myeloid cells within the TME, leading to a broad anti-tumor immune response while potentially minimizing systemic toxicity. Further clinical development and the publication of more detailed data are anticipated to provide a clearer picture of its therapeutic potential.
References
Zuvotolimod and Its Role in Targeted Cancer Immunotherapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zuvotolimod, a key component of the antibody-drug conjugate (ADC) Pertuzumab this compound (SBT6050), represents a promising advancement in the field of targeted cancer immunotherapy. This technical guide delves into the chemical nature of this compound, its components, and its mechanism of action. While the precise chemical structure of this compound remains proprietary, this document synthesizes available information to provide a comprehensive overview for research and development professionals. This compound is a drug-linker conjugate that incorporates a potent Toll-like receptor 8 (TLR8) agonist. This design enables the targeted delivery of the immune-activating payload to HER2-expressing tumor cells, thereby activating myeloid cells within the tumor microenvironment and inducing a robust anti-tumor immune response. This guide will cover the known components of this compound, its proposed signaling pathway, and general experimental methodologies relevant to its characterization.
Introduction to this compound (SBT6050)
Pertuzumab this compound (also known as SBT6050) is an investigational antibody-drug conjugate designed for the treatment of HER2-expressing solid tumors.[1][2][3][4] It is comprised of three main components:
-
The Antibody: A humanized anti-HER2 monoclonal antibody, Pertuzumab, which specifically targets the human epidermal growth factor receptor 2 (HER2).[1]
-
The Linker: A proprietary linker that connects the antibody to the payload.
-
The Payload: A potent Toll-like receptor 8 (TLR8) agonist.
The drug-linker conjugate portion of this ADC is referred to as this compound (HY-145620). The innovative design of this ADC allows for the systemic administration of a powerful immune-activating agent with tumor-localized activity, potentially minimizing systemic toxicities often associated with immune agonists.
The Chemical Structure of this compound and its Components
While the exact chemical structure of this compound (HY-145620) is not publicly disclosed, its constituent parts can be described based on available information.
The TLR8 Agonist Payload
The payload of this compound is a potent and specific small molecule agonist of Toll-like receptor 8 (TLR8). TLR8 is a pattern recognition receptor primarily expressed in myeloid cells, such as monocytes, macrophages, and dendritic cells. Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately stimulating an anti-tumor immune response. The specific molecular structure of the TLR8 agonist used in this compound is proprietary to the developing company, Silverback Therapeutics.
The Linker
The linker component of this compound is crucial for the stability of the ADC in circulation and the efficient release of the TLR8 agonist payload within the target cells. The specific chemical structure of the linker has not been publicly detailed.
Generic Representation of this compound's Structure
Due to the proprietary nature of the specific molecule, a generic diagram representing the components of Pertuzumab this compound is provided below.
Quantitative Data
Due to the lack of publicly available information on the specific chemical structure of this compound, a detailed table of quantitative data cannot be provided. However, for research purposes, a template for characterizing such a molecule is presented below.
| Property | Data | Method of Determination |
| Molecular Formula | Not Available | Mass Spectrometry |
| Molecular Weight | Not Available | Mass Spectrometry |
| Purity | Not Available | HPLC, NMR |
| Solubility | Not Available | Standard solubility assays |
| LogP | Not Available | Calculated or experimentally determined |
| pKa | Not Available | Potentiometric titration or software prediction |
Mechanism of Action: TLR8 Signaling Pathway
This compound exerts its therapeutic effect by activating the Toll-like receptor 8 (TLR8) signaling pathway in myeloid cells within the tumor microenvironment. The binding of the TLR8 agonist to the receptor, which is located in the endosomal compartment, initiates a downstream signaling cascade.
The key steps in the TLR8 signaling pathway are:
-
Ligand Recognition: The TLR8 agonist, delivered by the ADC, binds to the TLR8 receptor within the endosome of a myeloid cell.
-
MyD88 Recruitment: Upon ligand binding, TLR8 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
-
IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex.
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).
-
NF-κB and AP-1 Activation: Activation of the IKK complex leads to the activation of the transcription factor NF-κB, while MAPK pathways activate the transcription factor AP-1.
-
Cytokine and Chemokine Production: Nuclear translocation of NF-κB and AP-1 induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-12) and chemokines.
This cascade of events leads to the activation of myeloid cells, enhancement of antigen presentation, and the promotion of a T helper 1 (Th1) biased anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, this section outlines general methodologies that are typically employed in the development and analysis of similar TLR8 agonist-containing ADCs.
Synthesis of a TLR8 Agonist Payload
The synthesis of a novel small molecule TLR8 agonist would typically involve a multi-step organic synthesis process. The general workflow would be:
-
Retrosynthetic Analysis: Deconstruction of the target molecule to identify suitable starting materials and key chemical reactions.
-
Forward Synthesis: Step-wise construction of the molecule using established organic chemistry reactions.
-
Purification: Purification of the final compound and intermediates using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
-
Structural Characterization: Confirmation of the chemical structure using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Conjugation of the Drug-Linker to the Antibody
The conjugation process involves the covalent attachment of the this compound (drug-linker) to the Pertuzumab antibody. A common strategy for antibody conjugation is through surface-exposed lysine residues or cysteine residues. The general steps are:
-
Antibody Modification (if necessary): Partial reduction of interchain disulfide bonds to generate free thiol groups for conjugation.
-
Linker-Payload Activation: Activation of the linker on the drug-linker molecule to make it reactive towards the functional groups on the antibody.
-
Conjugation Reaction: Incubation of the modified antibody with the activated drug-linker under controlled conditions (pH, temperature, and time).
-
Purification of the ADC: Removal of unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC: Determination of the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.
In Vitro Characterization of this compound's Activity
To assess the biological activity of this compound, a series of in vitro assays would be performed:
-
TLR8 Reporter Assay: Utilize a cell line (e.g., HEK293) engineered to express human TLR8 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase) under the control of an NF-κB promoter. The activity of this compound is quantified by measuring the reporter gene expression.
-
Cytokine Release Assay: Treat human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cells with the ADC in the presence of HER2-expressing cancer cells. The levels of secreted cytokines (e.g., TNF-α, IL-12) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
Myeloid Cell Activation Assay: Assess the activation of myeloid cells by monitoring the upregulation of cell surface markers (e.g., CD80, CD86, HLA-DR) using flow cytometry.
Conclusion
This compound, as the drug-linker component of Pertuzumab this compound (SBT6050), represents a sophisticated approach to cancer immunotherapy. By combining the targeting precision of a HER2-directed antibody with the potent immune-stimulatory activity of a TLR8 agonist, this ADC has the potential to overcome some of the limitations of traditional immunotherapies. While specific details regarding its chemical structure and synthesis are proprietary, the information available highlights a well-designed therapeutic strategy. Further research and clinical development will be crucial in determining the full therapeutic potential of this innovative agent in the treatment of HER2-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SBT6050, a HER2-directed TLR8 therapeutic, as a systemically administered, tumor-targeted human myeloid cell agonist. - ASCO [asco.org]
- 3. Silverback Therapeutics Initiates Phase 1 Clinical Study of SBT6050 - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Zuvotolimod Administration in Murine Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zuvotolimod is a potent and selective Toll-like receptor 8 (TLR8) agonist. In oncological research, it is frequently utilized as the payload in antibody-drug conjugates (ADCs), most notably as pertuzumab this compound (SBT6050). This ADC consists of the HER2-directed monoclonal antibody pertuzumab conjugated to this compound. This targeted delivery system is designed to activate myeloid cells specifically within the tumor microenvironment of HER2-expressing cancers, thereby stimulating a robust anti-tumor immune response. Preclinical studies using murine xenograft models have been instrumental in elucidating the mechanism of action and therapeutic potential of this compound-based therapies. These studies have demonstrated that a mouse surrogate of SBT6050 can induce potent, single-agent anti-tumor efficacy across various tumor models, including those with low levels of tumor-infiltrating lymphocytes.[1][2][3][4][5]
This document provides detailed application notes and protocols for the administration and evaluation of this compound, particularly in the context of the ADC pertuzumab this compound (SBT6050), in murine xenograft models.
Mechanism of Action: this compound (as part of Pertuzumab this compound)
The therapeutic strategy of pertuzumab this compound hinges on the targeted activation of the innate immune system within the tumor microenvironment.
dot
Caption: this compound (SBT6050) signaling pathway.
Quantitative Data Summary
While specific quantitative data from preclinical studies with pertuzumab this compound are not extensively published in peer-reviewed literature, data presented at scientific conferences provide insights into its potent anti-tumor activity. A mouse surrogate of SBT6050 has been shown to be curative as a single agent in a human xenograft model lacking T, B, and NK cells, underscoring the powerful anti-tumor activity mediated by myeloid cells. Furthermore, the combination of the SBT6050 surrogate with trastuzumab demonstrated enhanced anti-tumor efficacy in vivo.
| Parameter | Observation | Source |
| Single-Agent Activity | A mouse surrogate of SBT6050 demonstrated robust and durable single-agent efficacy in multiple tumor models, including those with low tumor-infiltrating lymphocytes. | |
| Activity in Immune-Deficient Models | The SBT6050 mouse surrogate was curative as a single agent in a human xenograft model lacking T, B, and NK cells. | |
| Combination Therapy | In vivo studies with a mouse surrogate showed enhanced anti-tumor activity when combined with trastuzumab. | |
| Clinical Dose Selection | In a Phase 1/1b study, a dose of 0.6 mg/kg was selected for further evaluation based on target saturation and pharmacodynamic markers of myeloid, NK, and T cell activation. |
Experimental Protocols
The following protocols are generalized methodologies for conducting murine xenograft studies with this compound-containing ADCs like pertuzumab this compound.
dot
Caption: Murine xenograft experimental workflow.
Establishment of HER2-Positive Murine Xenograft Model
Objective: To establish subcutaneous tumors from a HER2-expressing human cancer cell line in immunodeficient mice.
Materials:
-
HER2-positive human cancer cell line (e.g., BT-474, SK-BR-3, NCI-N87)
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., NOD-SCID, NSG), female, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture HER2-positive tumor cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Monitor mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Begin treatment when tumors reach a mean volume of 100-200 mm³.
Administration of Pertuzumab this compound (or surrogate)
Objective: To administer the therapeutic agent to tumor-bearing mice. As this compound is a human-specific TLR8 agonist, a mouse surrogate ADC is often used in preclinical murine models.
Materials:
-
Pertuzumab this compound (SBT6050) or a suitable mouse surrogate
-
Sterile vehicle (e.g., PBS)
-
Appropriate syringes and needles for intravenous or intraperitoneal injection
Protocol:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solution of pertuzumab this compound or its surrogate in the appropriate vehicle.
-
Administer the agent via the desired route (e.g., intravenously or intraperitoneally) at the predetermined dose and schedule. A clinically relevant dose for SBT6050 has been identified as 0.6 mg/kg.
-
Administer the vehicle to the control group.
-
Monitor mice for any signs of toxicity, including changes in body weight and behavior.
Assessment of Anti-Tumor Efficacy
Objective: To quantify the effect of treatment on tumor growth.
Materials:
-
Digital calipers
Protocol:
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Immunohistochemical Analysis of Immune Cell Infiltration
Objective: To characterize the immune cell infiltrate within the tumor microenvironment.
Materials:
-
Formalin, paraffin, and sectioning equipment
-
Antigen retrieval buffers
-
Primary antibodies against immune cell markers (e.g., CD68 for macrophages, CD3 for T cells, CD56 for NK cells)
-
HRP-conjugated secondary antibodies and DAB substrate kit
-
Microscope
Protocol:
-
Excise tumors at the study endpoint and fix in 10% neutral buffered formalin.
-
Embed tumors in paraffin and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, mount, and visualize under a microscope.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
Objective: To quantify and phenotype immune cell populations within the tumor.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers
-
Flow cytometer
Protocol:
-
Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Lyse red blood cells.
-
Stain cells with a cocktail of fluorescently conjugated antibodies targeting various immune cell populations.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentages of different immune cell subsets.
Conclusion
The administration of this compound, particularly as the ADC pertuzumab this compound (SBT6050), in murine xenograft models is a critical step in the preclinical evaluation of this immunotherapeutic agent. The protocols outlined above provide a framework for establishing these models, assessing anti-tumor efficacy, and analyzing the resulting immune response within the tumor microenvironment. These studies are essential for understanding the drug's mechanism of action and for guiding clinical development.
References
- 1. Silverback Therapeutics Announces Preclinical Data at 2019 San Antonio Breast Cancer Symposium (SABCS) Supporting Development of SBT6050 as a Single Agent and in Combination with Trastuzumab for the Treatment of HER2-Expressing Malignancies - BioSpace [biospace.com]
- 2. Silverback Therapeutics to Present Preclinical Data on SBT6050 Demonstrating Potent Activation of Human Myeloid Cells and the Potential for Single Agent Clinical Activity - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. adcreview.com [adcreview.com]
- 5. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference [prnewswire.com]
Application Notes and Protocols: Cell Culture Techniques for HER2-Expressing Lines with Zuvotolimod (as part of an Antibody-Drug Conjugate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zuvotolimod is a potent Toll-like receptor 8 (TLR8) agonist. In the context of HER2-expressing cancers, it is utilized as the payload in the antibody-drug conjugate (ADC) Pertuzumab this compound (SBT6050).[1][2][3] This ADC leverages the HER2-targeting properties of the monoclonal antibody Pertuzumab to deliver this compound directly to the tumor microenvironment.[3] Upon binding to HER2 on cancer cells, the ADC is internalized, and this compound is released. The primary mechanism of action of this compound is the activation of TLR8 on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment.[3] This activation triggers a pro-inflammatory cascade, leading to the production of cytokines and chemokines, enhancement of antigen presentation, and ultimately, a robust anti-tumor immune response.
These application notes provide detailed protocols for in vitro cell culture techniques to study the effects of this compound, delivered via a HER2-targeted ADC, on HER2-expressing cancer cell lines in co-culture with immune cells.
Data Presentation
Table 1: Commonly Used HER2-Expressing Breast Cancer Cell Lines
| Cell Line | Description | Morphology | Doubling Time (approx.) | Recommended Basal Medium |
| SK-BR-3 | Derived from a breast adenocarcinoma; high HER2 overexpression, ER/PR negative. | Epithelial | 70 hours | McCoy's 5A |
| BT-474 | Derived from an invasive ductal carcinoma; expresses both HER2 and ER/PR. | Epithelial | 38 hours | RPMI-1640 or Hybri-Care Medium |
| AU565 | Derived from a pleural effusion of a breast adenocarcinoma; HER2 overexpression, ER/PR negative. | Epithelial | 38 hours | RPMI-1640 |
| MDA-MB-453 | Derived from a metastatic breast carcinoma; expresses HER2. | Epithelial | N/A | Leibovitz's L-15 Medium |
Table 2: Recommended In Vitro Co-Culture Experimental Parameters
| Parameter | Recommended Range | Notes |
| HER2+ Cancer Cell Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate) | Optimize based on cell line proliferation rate. |
| Immune Cell Seeding Density (PBMCs or Macrophages) | 1 x 10⁵ to 5 x 10⁵ cells/well (96-well plate) | A 10:1 effector-to-target ratio is a common starting point. |
| Pertuzumab this compound (SBT6050) Concentration | 0.1 - 10 µg/mL | Titrate to determine the optimal concentration for immune cell activation and anti-tumor effects. |
| Co-Culture Incubation Time | 24 - 72 hours | Time-course experiments are recommended to assess both early and late responses. |
| Controls | Untreated co-culture, HER2+ cells alone, immune cells alone, isotype control antibody-drug conjugate. | Essential for interpreting results accurately. |
Experimental Protocols
Protocol 1: Co-Culture of HER2-Expressing Cancer Cells with Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the this compound-mediated activation of immune cells in the presence of HER2-positive cancer cells and the subsequent impact on cancer cell viability.
Materials:
-
HER2-expressing cancer cell line (e.g., SK-BR-3, BT-474)
-
Complete growth medium for the chosen cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Pertuzumab this compound (SBT6050)
-
Isotype control ADC
-
96-well flat-bottom tissue culture plates
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo®)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-12)
Procedure:
-
Day 1: Seeding of HER2-Expressing Cancer Cells
-
Harvest HER2-expressing cancer cells using standard cell culture techniques.
-
Resuspend the cells in their complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Day 2: PBMC Isolation and Co-Culture Setup
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile PBS and resuspend them in RPMI-1640 complete medium.
-
Perform a cell count and assess viability.
-
Prepare serial dilutions of Pertuzumab this compound and the isotype control ADC in RPMI-1640 complete medium.
-
Remove the medium from the plated cancer cells.
-
Add 100 µL of the PBMC suspension to each well containing cancer cells at a density of 2 x 10⁵ cells per well (10:1 E:T ratio).
-
Add 100 µL of the diluted Pertuzumab this compound or control ADC to the respective wells.
-
Include control wells with cancer cells and PBMCs without ADC, cancer cells alone, and PBMCs alone.
-
Incubate the co-culture for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Day 4/5: Assessment of Outcomes
-
Cytokine Analysis: Carefully collect 100 µL of the culture supernatant from each well. Centrifuge to remove any cells and store the supernatant at -80°C for later analysis of cytokine levels (e.g., TNF-α, IL-12) by ELISA.
-
Cancer Cell Viability: Assess the viability of the remaining cells using a suitable assay. For adherent cancer cells, gently wash the wells with PBS to remove non-adherent PBMCs before performing the viability assay.
-
Protocol 2: Macrophage Differentiation and Co-Culture with HER2-Expressing Cancer Cells
This protocol focuses on the interaction between HER2-expressing cancer cells and macrophages, a key myeloid cell type in the tumor microenvironment.
Materials:
-
HER2-expressing cancer cell line
-
Human PBMCs
-
Macrophage differentiation medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 ng/mL M-CSF)
-
Pertuzumab this compound (SBT6050)
-
Isotype control ADC
-
24-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD68, anti-CD86, anti-CD206)
-
Phagocytosis assay kit
Procedure:
-
Day 1-7: Macrophage Differentiation
-
Isolate PBMCs as described in Protocol 1.
-
Plate the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells per well in macrophage differentiation medium.
-
Incubate for 7 days, replacing the medium every 2-3 days, to allow for the differentiation of monocytes into macrophages.
-
-
Day 8: Co-Culture Setup
-
Harvest HER2-expressing cancer cells and label them with a fluorescent dye for phagocytosis assays if desired.
-
Aspirate the medium from the differentiated macrophages and wash once with PBS.
-
Add fresh RPMI-1640 complete medium to the macrophage-containing wells.
-
Add the HER2-expressing cancer cells to the macrophage cultures at a 5:1 macrophage-to-cancer cell ratio.
-
Add Pertuzumab this compound or isotype control ADC at the desired concentrations.
-
Incubate the co-culture for 24-48 hours.
-
-
Day 9/10: Assessment of Macrophage Activation and Function
-
Macrophage Phenotyping: Gently harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (e.g., CD68, CD86 for M1 polarization, CD206 for M2 polarization). Analyze by flow cytometry to assess changes in macrophage phenotype induced by this compound.
-
Phagocytosis Assay: If fluorescently labeled cancer cells were used, quantify the percentage of macrophages that have engulfed cancer cells by flow cytometry or fluorescence microscopy.
-
Cytokine Profiling: Collect the culture supernatant for cytokine analysis as described in Protocol 1.
-
Mandatory Visualizations
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following SBT6050 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBT6050 is a novel antibody-drug conjugate (ADC) that targets HER2-expressing solid tumors and delivers a potent Toll-like receptor 8 (TLR8) agonist.[1][2] This targeted delivery system is designed to activate myeloid cells specifically within the tumor microenvironment, thereby stimulating a robust anti-tumor immune response.[3] The mechanism of action involves the direct activation of myeloid cells, such as macrophages and dendritic cells, leading to the production of proinflammatory cytokines and chemokines.[1][4] This, in turn, promotes the indirect activation of other immune effector cells, including T cells and Natural Killer (NK) cells. This document provides detailed protocols for the flow cytometric analysis of immune cell populations in response to SBT6050 treatment, enabling researchers to effectively monitor the pharmacodynamic effects and elucidate the immunological mechanisms of this therapeutic agent.
Mechanism of Action
SBT6050 is comprised of the HER2-directed monoclonal antibody, pertuzumab, conjugated to a TLR8 agonist payload. Upon binding to HER2 on tumor cells, SBT6050 is internalized, and the TLR8 agonist is released within the endosome of myeloid cells that have phagocytosed antibody-coated tumor cells. TLR8, an endosomal receptor highly expressed in myeloid cells, recognizes the agonist, triggering a downstream signaling cascade. This activation leads to a broad spectrum of anti-tumor immune responses, including:
-
Direct Myeloid Cell Activation: Promotes the maturation and activation of dendritic cells (DCs) and macrophages.
-
Proinflammatory Cytokine and Chemokine Production: Induces the secretion of cytokines such as IL-12, TNF-α, and chemokines that attract other immune cells to the tumor site.
-
Inflammasome Activation: A key feature of the innate immune response.
-
Indirect T Cell and NK Cell Activation: Myeloid-derived cytokines, such as IL-12 and Type I interferons, enhance the cytolytic activity of T cells and NK cells.
Data Presentation
The following tables summarize expected and reported quantitative data on immune cell activation following SBT6050 treatment.
Table 1: Expected Immunophenotypic Changes in Tumor-Infiltrating Immune Cells
| Cell Population | Lineage Markers | Activation/Maturation Markers (Expected Upregulation) |
| Myeloid Cells | ||
| Macrophages | CD45+, CD11b+, F4/80+ (mouse) or CD68+ (human) | CD80, CD86, MHC Class II |
| Dendritic Cells | CD45+, CD11c+, MHC Class II+ | CD80, CD86, CCR7 |
| Lymphoid Cells | ||
| CD8+ T Cells | CD45+, CD3+, CD8+ | CD69, CD25, Granzyme B, IFN-γ |
| CD4+ T Cells | CD45+, CD3+, CD4+ | CD69, CD25, IFN-γ |
| NK Cells | CD45+, CD3-, NK1.1+ (mouse) or CD56+ (human) | CD69, Granzyme B, IFN-γ |
Table 2: Reported Serum Cytokine Induction After First Dose of SBT6050 in Patients
| Cytokine | Baseline (pg/mL) | Peak (pg/mL) |
| IP-10 | ~100-1,000 | ~1,000-10,000 |
| MCP-1 | ~10-100 | ~100-1,000 |
| IL-6 | ~1-10 | ~10-100 |
| IFN-γ | ~0.1-1 | ~1-10 |
| Data are approximated from graphical representations in publicly available presentations and are intended for illustrative purposes. |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors
This protocol describes the dissociation of tumor tissue into a single-cell suspension suitable for flow cytometry.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human or mouse)
-
GentleMACS Dissociator
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution or other viability dye
Procedure:
-
Collect fresh tumor tissue in cold RPMI 1640 medium.
-
In a sterile petri dish, mince the tumor into small pieces (<2-3 mm) using sterile scalpels.
-
Transfer the minced tissue into a gentleMACS C Tube containing the appropriate enzyme mix from the tumor dissociation kit.
-
Process the tissue using a pre-set program on the gentleMACS Dissociator.
-
Incubate the sample at 37°C for the recommended time (typically 30-60 minutes) with continuous rotation.
-
Stop the enzymatic digestion by adding RPMI with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the C Tube and the strainer with additional media to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
If the pellet is red, resuspend in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature. Neutralize the lysis buffer with excess media.
-
Centrifuge the cells again and resuspend the pellet in PBS or flow cytometry staining buffer.
-
Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the cells and assess viability using trypan blue or a suitable viability dye.
Protocol 2: Flow Cytometry Staining of Myeloid and Lymphoid Cells
This protocol outlines the staining procedure for surface and intracellular markers.
Materials:
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human)
-
Fluorochrome-conjugated antibodies (see proposed panels below)
-
Viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
Procedure:
-
Aliquot 1-2 x 10^6 cells in a single-cell suspension into FACS tubes.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 50 µL of staining buffer containing a viability dye and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of staining buffer, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of staining buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
For intracellular staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition on a flow cytometer.
Proposed Flow Cytometry Panels
Panel A: Myeloid Cell Phenotyping
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD11b | e.g., BV786 | Myeloid marker |
| CD11c | e.g., PE-Cy7 | Dendritic cell marker |
| F4/80 (mouse) / CD68 (human) | e.g., APC | Macrophage marker |
| MHC Class II (I-A/I-E) | e.g., FITC | Antigen presentation, activation |
| CD86 | e.g., PE | Co-stimulatory molecule, activation |
| CD80 | e.g., PerCP-Cy5.5 | Co-stimulatory molecule, activation |
| Ly-6G (mouse) / CD15 (human) | e.g., BV605 | Granulocyte marker |
| Ly-6C (mouse) / CD14 (human) | e.g., BV510 | Monocyte marker |
Panel B: T Cell and NK Cell Activation and Cytotoxicity
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD3 | e.g., BV786 | T cell marker |
| CD4 | e.g., BUV395 | Helper T cell marker |
| CD8 | e.g., APC-R700 | Cytotoxic T cell marker |
| NK1.1 (mouse) / CD56 (human) | e.g., PE-Cy7 | NK cell marker |
| CD69 | e.g., FITC | Early activation marker |
| CD25 | e.g., PE | Activation marker (IL-2Rα) |
| Granzyme B | e.g., AF647 | Cytotoxic molecule (intracellular) |
| IFN-γ | e.g., PerCP-Cy5.5 | Proinflammatory cytokine (intracellular) |
Conclusion
The protocols and panels described in these application notes provide a comprehensive framework for the flow cytometric analysis of immune cell populations following SBT6050 treatment. By characterizing the activation state of myeloid cells, T cells, and NK cells, researchers can gain valuable insights into the pharmacodynamic effects and anti-tumor efficacy of this promising immunotherapy. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the evaluation of SBT6050.
References
Zuvotolimod: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of zuvotolimod for in vivo research, based on available preclinical and clinical data for this compound and structurally related Toll-like receptor 8 (TLR8) agonists, such as motolimod. This compound is a potent TLR8 agonist designed for targeted delivery to the tumor microenvironment, primarily as a payload in antibody-drug conjugates (ADCs) like pertuzumab this compound (SBT6050).
Mechanism of Action
This compound activates TLR8, a receptor primarily expressed on myeloid cells such as monocytes, macrophages, and dendritic cells. This activation within the tumor microenvironment triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines. This, in turn, promotes the activation of natural killer (NK) cells and T cells, leading to a robust anti-tumor immune response.[1][2][3]
Signaling Pathway
The binding of this compound to TLR8 in the endosome initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and AP-1, resulting in the transcription of genes for various pro-inflammatory cytokines and chemokines.
Caption: this compound-induced TLR8 signaling pathway.
Dosage and Administration for In Vivo Studies
While specific preclinical data for standalone this compound is limited, information from its use as an ADC (pertuzumab this compound or SBT6050) and studies on the similar TLR8 agonist motolimod (VTX-2337) can guide experimental design.
Pertuzumab this compound (SBT6050) in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Dosage | Administration Route | Frequency | Reference(s) |
| Preclinical | HER2+ CT26 Syngeneic Mice | Not specified | Systemic | Not specified | [1] |
| Preclinical | Human Xenograft (T, B, NK cell deficient) | Not specified | Systemic | Not specified | [4] |
| Phase 1/1b Clinical | Advanced HER2-expressing Solid Tumors | 0.6 mg/kg (Recommended Phase 2 Dose) | Intravenous | Every 2 weeks |
Motolimod (VTX-2337) in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Dosage | Administration Route | Frequency | Reference(s) |
| Preclinical | NSG-HIS "humanized" mice | 1.5 and 15 mg/m² | Not specified | Single dose | |
| Preclinical | EMT6 breast cancer mice | 40 mg/kg | Subcutaneous | Once a week | |
| Preclinical | CT26 colon cancer mice | Not specified | Not specified | Not specified | |
| Phase 1 Clinical | Advanced Solid Tumors/Lymphoma | 0.1–3.9 mg/m² | Subcutaneous | Days 1, 8, 15 of a 28-day cycle | |
| Phase 1b Clinical | Recurrent/Metastatic SCCHN | 2.5, 3.0, or 3.5 mg/m² | Subcutaneous | Days 1, 8, 15 of a 28-day cycle |
Experimental Protocols
The following are generalized protocols for in vivo studies involving a TLR8 agonist like this compound, based on studies with motolimod. Researchers should optimize these protocols for their specific experimental needs.
Animal Models
-
Syngeneic Mouse Models: Immuno-competent mouse models are essential for studying the immunomodulatory effects of this compound. Commonly used models for cancer immunotherapy studies include:
-
BALB/c mice for CT26 (colon carcinoma) or 4T1 (breast cancer) tumor models.
-
C57BL/6 mice for B16 (melanoma) or MC38 (colon adenocarcinoma) tumor models.
-
-
Humanized Mouse Models: Due to species differences in TLR8 activity, humanized mouse models (e.g., NSG-HIS mice reconstituted with human CD34+ cells) can provide more clinically relevant data on the effects of this compound on a human immune system.
Preparation and Formulation of this compound
For in vivo administration, this compound should be formulated in a sterile, biocompatible vehicle. While specific formulation details for this compound are not publicly available, a common approach for similar small molecule agonists involves:
-
Solubilization: Dissolve this compound powder in a small amount of a suitable solvent like DMSO.
-
Vehicle Dilution: Further dilute the dissolved compound in a sterile vehicle suitable for the chosen administration route. A common vehicle is a mixture of PEG400, Tween 80, and saline, or a solution containing a solubilizing agent like Captisol. One study on a novel TLR8 agonist used a formulation with 11% Captisol.
-
Final Concentration: Adjust the final concentration based on the desired dosage and the average weight of the animals.
Administration Routes
-
Subcutaneous (SC): This route is frequently used for TLR8 agonists like motolimod in both preclinical and clinical settings, allowing for sustained release.
-
Intravenous (IV): As part of an ADC, this compound is administered intravenously. This route may also be suitable for standalone administration to achieve rapid systemic exposure.
-
Intraperitoneal (IP): A common route for preclinical studies in rodents, allowing for systemic distribution.
-
Intratumoral (IT): Direct injection into the tumor can maximize local concentration and immune activation while minimizing systemic side effects.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.
Caption: A typical workflow for an in vivo efficacy study.
Detailed Protocol: Efficacy Study in a Syngeneic Mouse Model
-
Animal Acclimatization: House 6-8 week old female BALB/c mice in a specific pathogen-free facility for at least one week before the experiment.
-
Tumor Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: Harvest CT26 cells during their logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound (e.g., 40 mg/kg) subcutaneously once a week.
-
Control Group: Administer the vehicle control using the same volume and schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³ or signs of ulceration/distress). Collect tumors and spleens for downstream analysis, such as flow cytometry to assess immune cell infiltration, immunohistochemistry (IHC) for immune markers, or cytokine analysis from tumor lysates.
Disclaimer: The provided protocols and dosage information are intended as a guide and should be adapted and optimized by the researcher for their specific experimental context. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Localized Immune Activation by Systemic TLR8 Agonist in HER2-Positive Tumor Therapy [synapse.patsnap.com]
- 2. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist Motolimod (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for HER2 Expression Analysis in Zuvotolimod (SBT6050) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zuvotolimod (formerly SBT6050) is an investigational therapeutic agent that was designed as a HER2-targeted Toll-like receptor 8 (TLR8) agonist.[1] The proposed mechanism of action involved the specific delivery of a TLR8 agonist payload to HER2-expressing tumor cells, thereby activating an anti-tumor immune response within the tumor microenvironment.[1][2] Preclinical studies and early clinical trials targeted patients with tumors expressing moderate to high levels of HER2, specifically those with an immunohistochemistry (IHC) score of 2+ or 3+.[1][3]
Given the critical role of HER2 expression in the targeted delivery of this compound, accurate and reproducible assessment of HER2 status in tumor tissue is paramount for patient selection and the evaluation of potential pharmacodynamic effects. These application notes provide detailed immunohistochemistry (IHC) protocols for the semi-quantitative determination of HER2 expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples, relevant to studies involving this compound or other HER2-targeted therapies.
Data Presentation
As specific quantitative data from this compound clinical trials are not publicly available due to the discontinuation of its development, the following table serves as a template for presenting HER2 IHC expression data from a hypothetical clinical study. This structure allows for a clear summary and comparison of HER2 status within a patient cohort.
| Patient ID | Tumor Type | Baseline HER2 IHC Score | Post-treatment HER2 IHC Score (if applicable) | Change in HER2 Expression |
| ZUV-001 | Breast Carcinoma | 3+ | Not Assessed | N/A |
| ZUV-002 | Gastric Adenocarcinoma | 2+ | 2+ | No Change |
| ZUV-003 | Breast Carcinoma | 1+ | Not Assessed | N/A |
| ZUV-004 | Ovarian Carcinoma | 3+ | 2+ | Decrease |
| ZUV-005 | Colorectal Carcinoma | 0 | Not Assessed | N/A |
Experimental Protocols
Immunohistochemistry Protocol for HER2 Expression
This protocol is based on established methodologies for HER2 testing in clinical and research settings and is consistent with the assays used in the evaluation of HER2-targeted therapies. The use of a commercially available and FDA-approved kit, such as the HercepTest™ PharmDX IHC assay mentioned in relation to SBT6050 clinical trials, is recommended for standardization and reproducibility.
1. Specimen Preparation
-
Tissue Fixation: Immediately following excision, fix tissue specimens in 10% neutral buffered formalin for 6 to 72 hours. The time to fixation should be as short as possible.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the formalin-fixed, paraffin-embedded (FFPE) tissue blocks and mount on positively charged slides.
2. Deparaffinization and Rehydration
-
Bake slides at 60°C for a minimum of 30 minutes.
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes to remove paraffin.
-
Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final rinse in deionized water.
3. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) using an appropriate retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker, steamer, or water bath.
-
Heat slides to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the retrieval buffer for at least 20 minutes.
4. Staining Procedure
-
Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate sections with a ready-to-use rabbit monoclonal anti-HER2 antibody (e.g., clone 4B5) for 30-60 minutes at room temperature.
-
Detection System: Utilize a polymer-based detection system (e.g., HRP-labeled polymer) according to the manufacturer's instructions. This typically involves incubation for 30 minutes.
-
Chromogen: Apply a diaminobenzidine (DAB) solution and incubate for 5-10 minutes, or until a brown precipitate is visible.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol solutions, clear in xylene, and coverslip using a permanent mounting medium.
5. Controls
-
Positive Control: Use a cell line with a known HER2 expression level (e.g., 3+) or a breast tumor tissue sample with a confirmed 3+ HER2 score.
-
Negative Control: Use a cell line or tissue known to be HER2-negative (IHC 0).
-
Internal Control: Normal breast tissue within the patient sample can serve as an internal negative control.
6. Interpretation of HER2 IHC Staining (ASCO/CAP Guidelines)
-
Scoring: Staining is assessed based on the intensity and completeness of the membrane staining in invasive tumor cells.
-
0 (Negative): No staining is observed, or membrane staining is faint and incomplete in ≤10% of tumor cells.
-
1+ (Negative): Faint and incomplete membrane staining in >10% of tumor cells.
-
2+ (Equivocal): Weak to moderate complete membrane staining in >10% of tumor cells, or strong and complete membrane staining in ≤10% of tumor cells. These cases require reflex testing with in situ hybridization (ISH) to determine HER2 gene amplification status.
-
3+ (Positive): Strong and complete membrane staining in >10% of tumor cells.
-
Mandatory Visualizations
HER2 Signaling Pathway
The HER2 receptor, upon dimerization with other ErbB family members, initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which drive cell proliferation and survival. This compound, as a HER2 antagonist, would aim to disrupt these oncogenic signals.
Caption: Simplified HER2 signaling pathway.
Experimental Workflow for HER2 Immunohistochemistry
The following diagram outlines the key steps in the IHC protocol for determining HER2 expression in FFPE tissue samples.
Caption: HER2 immunohistochemistry workflow.
References
Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Analysis of SBT6050
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBT6050 is an antibody-drug conjugate (ADC) that represents a novel immuno-oncology approach. It is composed of a HER2-directed monoclonal antibody conjugated to a Toll-like receptor 8 (TLR8) agonist. This design allows for systemic delivery with localized activation of myeloid cells within the tumor microenvironment of HER2-expressing cancers. Preclinical studies have demonstrated that SBT6050 potently activates myeloid cells in a HER2-dependent manner, leading to a cascade of anti-tumor immune responses. These responses include the production of proinflammatory cytokines and chemokines, inflammasome activation, and the indirect activation of T and NK cells. Notably, a mouse surrogate of SBT6050 has shown robust, durable single-agent efficacy in multiple murine tumor models, including those with low levels of tumor-infiltrating lymphocytes and even in models lacking T, B, and NK cells.
Disclaimer: The following application notes and protocols are based on publicly available information and generalized methodologies for preclinical analysis of antibody-drug conjugates. Specific quantitative pharmacokinetic and pharmacodynamic data for SBT6050 in animal models are not extensively available in the public domain. Therefore, the data tables are presented as templates for data organization.
Pharmacokinetic and Pharmacodynamic Summary
Pharmacokinetic Profile (Illustrative Template)
The pharmacokinetic profile of SBT6050 in animal models is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Below is a template for tabulating key pharmacokinetic parameters that should be assessed.
| Parameter | Description | Value (Unit) | Animal Model |
| Cmax | Maximum serum concentration | Data not available | e.g., BALB/c mice |
| Tmax | Time to reach maximum concentration | Data not available | e.g., BALB/c mice |
| AUC(0-t) | Area under the concentration-time curve | Data not available | e.g., BALB/c mice |
| t1/2 | Half-life | Data not available | e.g., BALB/c mice |
| CL | Clearance | Data not available | e.g., BALB/c mice |
| Vd | Volume of distribution | Data not available | e.g., BALB/c mice |
Pharmacodynamic Profile
Preclinical studies have highlighted the following key pharmacodynamic effects of SBT6050:
-
Myeloid Cell Activation: SBT6050 activates human myeloid cells, including monocytes, macrophages, and dendritic cells, in the presence of HER2-expressing tumor cells.
-
Cytokine and Chemokine Production: Activation of myeloid cells by SBT6050 leads to the secretion of various proinflammatory cytokines and chemokines, which helps in shaping the anti-tumor immune response.
-
Inflammasome Activation: The TLR8 agonism of SBT6050 triggers inflammasome activation within myeloid cells.
-
Indirect T and NK Cell Activation: The cytokine milieu created by activated myeloid cells leads to the indirect activation of cytolytic T cells and Natural Killer (NK) cells.
-
Single-Agent Anti-Tumor Efficacy: A mouse surrogate of SBT6050 has demonstrated curative single-agent efficacy in multiple preclinical tumor models, including those resistant to checkpoint inhibitors.
-
Combination Therapy Potential: Enhanced anti-tumor activity has been observed when the SBT6050 mouse surrogate is combined with trastuzumab.
Signaling Pathway and Experimental Workflow Visualizations
Techniques for Assessing Cytokine Release Induced by Zuvotolimod: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zuvotolimod is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), an endosomal receptor predominantly expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1][2] Activation of TLR7 by agonists like this compound initiates a signaling cascade that mimics the innate immune response to single-stranded viral RNA.[3][4] This activation leads to the production and secretion of a broad range of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α, IFN-β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and others.[5] The induction of these cytokines is central to the therapeutic potential of this compound, particularly in oncology, where it can enhance anti-tumor immunity.
However, the potent immunostimulatory effects of TLR7 agonists also necessitate careful monitoring of cytokine release. An exaggerated or uncontrolled release of cytokines, often termed a "cytokine storm" or cytokine release syndrome (CRS), can lead to systemic inflammation and severe, life-threatening toxicities. Therefore, accurate and robust assessment of the cytokine profile induced by this compound is a critical component of its preclinical and clinical development.
These application notes provide detailed protocols for in vitro methods to quantify cytokine release upon stimulation with this compound, enabling researchers to evaluate its potency, selectivity, and potential for inducing CRS. The described assays include stimulation of peripheral blood mononuclear cells (PBMCs) and whole blood, followed by cytokine quantification using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays.
This compound-Induced TLR7 Signaling Pathway
This compound, upon entering the endosome of a TLR7-expressing cell, binds to the TLR7 receptor. This binding event triggers the dimerization of the receptor and the recruitment of the adaptor protein MyD88. MyD88 then initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which translocate to the nucleus and induce the transcription of genes encoding Type I interferons and other pro-inflammatory cytokines.
Caption: this compound-induced TLR7 signaling pathway leading to cytokine production.
Data Presentation
Quantitative data from cytokine release assays should be summarized for clear comparison. The following tables provide examples of how to structure this data.
Table 1: In Vitro Potency of this compound (EC50 in nM)
| Cell System | Cytokine Measured | This compound EC50 (nM) | Reference Compound EC50 (nM) |
| Human PBMCs | IFN-α | Data to be filled | Data to be filled |
| Human PBMCs | TNF-α | Data to be filled | Data to be filled |
| Human Whole Blood | IL-6 | Data to be filled | Data to be filled |
| Mouse Splenocytes | IFN-α | Data to be filled | Data to be filled |
EC50 values represent the concentration of the agonist that induces a half-maximal response.
Table 2: Cytokine Induction Profile in Human PBMCs (pg/mL)
| Cytokine | Vehicle Control | This compound (1 µM) | This compound (10 µM) | Positive Control (e.g., R848) |
| IFN-α | <10 | Data to be filled | Data to be filled | Data to be filled |
| TNF-α | <20 | Data to be filled | Data to be filled | Data to be filled |
| IL-6 | <15 | Data to be filled | Data to be filled | Data to be filled |
| IP-10 (CXCL10) | <50 | Data to be filled | Data to be filled | Data to be filled |
| IL-1β | <5 | Data to be filled | Data to be filled | Data to be filled |
Data presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow Overview
The general workflow for assessing this compound-induced cytokine release involves isolating or preparing the appropriate biological matrix, stimulating the cells with the compound, collecting the supernatant, and quantifying the released cytokines using a suitable immunoassay.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
Troubleshooting & Optimization
Zuvotolimod In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro use of Zuvotolimod. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is dependent on the specific cell type and experimental endpoint. As this compound is an antibody-drug conjugate (ADC) with a Toll-like Receptor 8 (TLR8) agonist payload, its activity is driven by the TLR8 agonist component. For initial experiments, it is advisable to perform a dose-response titration. Based on data from similar TLR8 agonists, a starting concentration range for the TLR8 agonist component of this compound can be inferred. For instance, the TLR7/8 agonist CL097 is recommended at a starting concentration of 1-5 µg/mL.[1] Other potent TLR8 agonists have shown activity in the nanomolar range, with EC50 values reported from 6.7 nM to 108.7 nM.[2] A TLR7/8 agonist, R848, demonstrated an EC50 of 14.1 nM for macrophage re-education.[3] Therefore, a broad titration starting from the low nanomolar to the low micromolar range is recommended.
Q2: What are the primary cell types that respond to this compound's TLR8 agonist component?
A2: The TLR8 agonist component of this compound primarily activates myeloid cells. TLR8 is highly expressed in monocytes, macrophages, and myeloid dendritic cells (mDCs).[4] Upon activation, these cells are expected to produce pro-inflammatory cytokines and upregulate co-stimulatory molecules.[1] In contrast, plasmacytoid dendritic cells (pDCs) are more responsive to TLR7 agonists.
Q3: What are the expected outcomes of successful this compound stimulation in vitro?
A3: Successful stimulation of target cells with this compound should lead to the activation of downstream signaling pathways, resulting in a pro-inflammatory response. Key expected outcomes include:
-
Cytokine Secretion: Increased production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, and Interferon-gamma (IFN-γ).
-
Upregulation of Co-stimulatory Molecules: Increased expression of surface markers like CD40, CD80, and CD86 on antigen-presenting cells.
-
Enhanced Cytotoxicity: In the context of cancer immunotherapy research, an indirect outcome can be the enhanced cytotoxic activity of Natural Killer (NK) cells.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the experimental endpoint. For cytokine secretion analysis, a time-course experiment is recommended, with typical time points at 6, 24, and 48 hours. For intracellular cytokine staining, a shorter incubation of 4 to 5 hours is often sufficient.
Troubleshooting Guide
Issue 1: Low or no detectable cytokine production after this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Incorrect Cell Type | Ensure that the cell type used expresses TLR8 (e.g., human monocytes, macrophages, or mDCs). |
| Insufficient Incubation Time | Optimize the incubation time. For cytokine secretion, try a time course of 6, 24, and 48 hours. |
| Cell Viability Issues | Assess cell viability before and after the experiment using a standard assay (e.g., Trypan Blue, MTT, or a live/dead stain). |
| Reagent Quality | Ensure this compound has been stored and handled correctly to maintain its activity. |
Issue 2: High background cytokine levels in unstimulated control wells.
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Check for signs of bacterial or fungal contamination. Use fresh, sterile reagents and practice aseptic techniques. |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables, as endotoxin can activate TLR4 and lead to non-specific cytokine release. |
| Over-seeding of Cells | Optimize cell seeding density to avoid cell stress and spontaneous activation. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Donor Variability | If using primary cells like PBMCs, be aware of inherent donor-to-donor variability in immune responses. Use cells from multiple donors to ensure the reproducibility of your findings. |
| Inconsistent Cell Handling | Standardize all cell handling procedures, including thawing, washing, and plating, to minimize variability. |
| Pipetting Errors | Ensure accurate and consistent pipetting of cells and reagents. |
Data Presentation
Table 1: Reported In Vitro EC50 Values for Various TLR Agonists
| Compound | Target(s) | Reported EC50 | Cell Type/Assay |
| DN052 | TLR8 | 6.7 nM | HEK-Blue™ hTLR8 reporter cells |
| Motolimod (VTX-2337) | TLR8 | ~100-108.7 nM | HEK-Blue™ hTLR8 reporter cells / Monocyte and mDC activation |
| R848 (Resiquimod) | TLR7/8 | 14.1 nM | Macrophage re-education |
| Oxoadenine derivative 6a | TLR8 | 12.5 µM | Not specified |
This table provides a reference for the expected potency of TLR8 agonists. The optimal concentration for this compound should be determined empirically.
Experimental Protocols
Protocol: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
-
PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Cell Plating:
-
Perform a cell count and assess viability using Trypan Blue.
-
Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
This compound Stimulation:
-
Prepare a series of 2X working solutions of this compound in complete culture medium. A suggested starting range is from 2 nM to 20 µM (final concentration 1 nM to 10 µM).
-
Add 100 µL of the 2X this compound working solutions to the wells containing PBMCs.
-
For the unstimulated control, add 100 µL of complete culture medium without this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24 hours for cytokine secretion).
-
-
Endpoint Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis using ELISA or a multiplex bead-based assay.
-
The cell pellet can be used for other analyses, such as flow cytometry for surface marker expression or cell viability assessment.
-
Visualizations
Caption: this compound binds to HER2 on tumor cells, releasing a TLR8 agonist that activates myeloid cells.
Caption: Workflow for in vitro stimulation of PBMCs with this compound and subsequent analysis.
Caption: A decision tree for troubleshooting low cytokine production in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Zuvotolimod solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zuvotolimod. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific Toll-like Receptor 8 (TLR8) agonist. TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly GU-rich sequences.[1] Upon binding to its ligand, TLR8 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), initiating a downstream signaling cascade. This cascade leads to the activation of transcription factors such as NF-κB and AP-1, and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and chemokines.[2][3] This immune activation makes this compound a candidate for cancer immunotherapy research.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration | Notes |
| In solvent | -80°C | 6 months | Sealed, protected from moisture and light.[4] |
| In solvent | -20°C | 1 month | Sealed, protected from moisture and light.[4] |
| Dry, lyophilized | -20°C | Long-term | This is a general recommendation for oligonucleotides. |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What should I do?
Difficulty in dissolving this compound, an oligonucleotide-based compound, can be due to several factors. Follow this troubleshooting guide to address solubility issues.
Recommended Solvents:
-
Sterile, nuclease-free water with a neutral pH (pH 7.0-8.0): Water from many purification systems can be acidic, which can lead to the degradation of oligonucleotides through depurination.
-
Buffered solutions: Using a buffer is recommended to maintain a stable, neutral to slightly basic pH.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0)
-
Tris-HCl (10 mM, pH 8.0)
-
Phosphate-Buffered Saline (PBS)
-
Troubleshooting Steps:
-
Ensure Proper pH: Verify the pH of your solvent. If using water, ensure it is not acidic. If necessary, adjust the pH with a small amount of a suitable base like NaOH or use a recommended buffer.
-
Gentle Heating: If the compound does not dissolve readily at room temperature, gentle heating can be applied. Incubate the solution at 55°C for 1-5 minutes. For RNA-based compounds where secondary structures might be a concern, heating to 90°C for a couple of minutes followed by rapid cooling on ice can be effective.
-
Vortexing: After heating, vortex the solution thoroughly to aid dissolution.
-
Sonication: In some cases, brief sonication in a water bath can help break up aggregates and improve solubility.
-
Initial Stock in Organic Solvent: For highly modified or hydrophobic oligonucleotides, preparing a high-concentration stock solution in an organic solvent like DMSO is a common practice. This stock can then be diluted into the desired aqueous buffer.
Below is a workflow diagram for troubleshooting this compound solubility.
Troubleshooting Guide: Stability Issues
Q4: I am concerned about the stability of my this compound solution. How can I minimize degradation?
This compound, as a TLR agonist, can be sensitive to degradation, which can impact its activity. Adhering to proper handling and storage protocols is crucial.
Factors Affecting Stability:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Acidic or highly basic conditions can damage the molecule.
-
Nuclease Contamination: As an oligonucleotide-based molecule, this compound is susceptible to degradation by nucleases.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to molecular damage and loss of activity.
-
Light Exposure: Some molecules are light-sensitive.
Best Practices for Ensuring Stability:
-
Use Nuclease-Free Reagents and Consumables: Always use sterile, nuclease-free water, buffers, and pipette tips to prevent enzymatic degradation.
-
Maintain Optimal pH: Store and use this compound in a buffered solution with a pH between 7.0 and 8.0.
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
-
Protect from Light: Store solutions in amber tubes or wrap tubes in foil to protect from light, especially if the molecule has any light-sensitive modifications.
-
Proper Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.
Below is a decision tree for troubleshooting this compound stability concerns.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers
Objective: To determine the solubility of this compound in various aqueous buffers relevant to biological experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
PBS (pH 7.4)
-
Tris-HCl (10 mM, pH 8.0)
-
Spectrophotometer (e.g., NanoDrop)
-
Vortex mixer
-
Thermomixer or water bath
-
Microcentrifuge
Method:
-
Prepare stock solutions of each buffer.
-
Accurately weigh a small amount of lyophilized this compound and add it to a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of the first buffer to be tested to create a highly concentrated, potentially saturated solution.
-
Vortex the tube for 1 minute.
-
Incubate the tube at 25°C for 1 hour with intermittent vortexing.
-
If the solid is not fully dissolved, add a small, known volume of buffer and repeat steps 4 and 5 until the solid is completely dissolved. Record the total volume of buffer added.
-
If complete dissolution is not achieved, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its concentration using a spectrophotometer at the appropriate wavelength for this compound (if the extinction coefficient is known) or by a suitable analytical method like HPLC.
-
The solubility is the concentration of this compound in the saturated supernatant.
-
Repeat the procedure for each buffer system.
Protocol 2: Assessment of this compound Stability under Different pH and Temperature Conditions
Objective: To evaluate the stability of this compound in solution at various pH values and temperatures over time.
Materials:
-
This compound stock solution of known concentration
-
A series of sterile, nuclease-free buffers with varying pH values (e.g., pH 5, 6, 7, 8)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column for oligonucleotide analysis
-
Microcentrifuge tubes
Method:
-
Prepare solutions of this compound at a working concentration in each of the different pH buffers.
-
Aliquot these solutions into separate microcentrifuge tubes for each time point and temperature condition to be tested.
-
Store the aliquots at the designated temperatures (4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each condition.
-
Analyze the samples by HPLC to assess the integrity of the this compound. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
-
Quantify the percentage of intact this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact this compound versus time for each condition to determine the stability profile.
This compound Signaling Pathway
This compound activates the TLR8 signaling pathway, which is initiated in the endosome. The following diagram illustrates the key steps in this pathway.
References
- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 2. TLR Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Zuvotolimod in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Zuvotolimod in research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Pertuzumab this compound or SBT6050) is an antibody-drug conjugate (ADC). It consists of the humanized anti-HER2 antibody, Pertuzumab, linked to a Toll-like receptor 8 (TLR8) agonist payload.[1] Its primary mechanism of action involves the targeted delivery of the TLR8 agonist to HER2-expressing tumor cells. This targeted delivery leads to the activation of myeloid cells within the tumor microenvironment, which in turn elicits a potent anti-tumor immune response.[1][2]
Q2: What are the potential on-target, off-tumor toxicities of this compound?
A2: On-target, off-tumor toxicities can occur when this compound binds to HER2 expressed on healthy, non-cancerous cells, leading to localized immune activation and potential tissue damage. The risk and severity of these toxicities depend on the level of HER2 expression in normal tissues.
Q3: What are the primary concerns for off-target effects of the TLR8 agonist payload?
A3: The primary concern for the TLR8 agonist payload is systemic immune activation, which can lead to a condition known as cytokine release syndrome (CRS).[3] CRS is a systemic inflammatory response characterized by the excessive release of pro-inflammatory cytokines, which can range from mild, flu-like symptoms to severe, life-threatening inflammation.
Q4: What are appropriate negative control groups to include in my this compound experiments?
A4: To differentiate between on-target and off-target effects, it is crucial to include the following control groups in your experiments:
-
Vehicle Control: The formulation buffer without this compound.
-
Unconjugated Pertuzumab Antibody: To assess the effects of the antibody alone.
-
Non-targeting ADC: An ADC with the same TLR8 agonist payload but conjugated to an antibody that does not recognize any target in your model system. This helps to isolate the effects of the payload from targeted delivery.
-
HER2-Negative Cells: When performing in vitro assays, use cell lines that do not express HER2 to assess off-target cytotoxicity of the ADC.
Troubleshooting Guides
Issue 1: High background cytotoxicity in HER2-negative cell lines.
Possible Cause: This may indicate off-target uptake of the ADC or instability of the linker, leading to premature release of the TLR8 agonist payload.
Troubleshooting Steps:
-
Confirm HER2 Expression: Verify the absence of HER2 expression in your negative control cell lines using flow cytometry or western blotting.
-
Assess Linker Stability: Perform a linker stability assay by incubating this compound in plasma from the species of your animal model and measure the release of the free payload over time using LC-MS/MS.
-
Use a Non-Targeting ADC Control: Compare the cytotoxicity of this compound to a non-targeting ADC with the same payload. Similar cytotoxicity profiles would suggest a payload-driven, off-target effect.
Issue 2: Excessive systemic inflammation or signs of cytokine release syndrome (CRS) in animal models.
Possible Cause: Systemic activation of TLR8 by released payload or potential cross-reactivity of the antibody component.
Troubleshooting Steps:
-
Monitor Cytokine Levels: Collect blood samples at various time points post-treatment and measure the levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ using ELISA or a multiplex cytokine assay.
-
Implement a Dose-Escalation or Step-Dosing Strategy: To mitigate the risk of severe CRS, consider starting with a lower dose of this compound and gradually escalating, or implement a step-dosing regimen where an initial lower dose is followed by the full therapeutic dose.
-
Consider Prophylactic Treatment: In preclinical models, the use of kinase inhibitors such as Bruton's tyrosine kinase (BTK) or Janus kinase (JAK) inhibitors has been shown to reduce cytokine release while retaining anti-tumor efficacy.
-
Evaluate a Non-Targeting ADC: Administer a non-targeting ADC to determine if the observed inflammation is due to the payload itself, independent of HER2 targeting.
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the off-target cytotoxic effects of this compound on HER2-negative cells.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231, MCF-7) cancer cell lines.
-
This compound, unconjugated Pertuzumab, and a non-targeting ADC.
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both HER2-positive and HER2-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, unconjugated Pertuzumab, and the non-targeting ADC in complete medium. Replace the existing medium with the treatment solutions. Include untreated wells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values.
Expected Outcome: this compound should exhibit significantly higher potency (lower IC50) in HER2-positive cells compared to HER2-negative cells. High cytotoxicity in HER2-negative cells may indicate off-target effects.
Protocol 2: Cytokine Release Assay
This protocol is for measuring the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) upon exposure to this compound.
Materials:
-
Freshly isolated human or animal PBMCs.
-
This compound, unconjugated Pertuzumab, non-targeting ADC, and a positive control (e.g., free TLR8 agonist or LPS).
-
RPMI-1640 medium supplemented with 10% FBS.
-
96-well culture plates.
-
ELISA kits or multiplex cytokine assay kits for IL-6, TNF-α, and IFN-γ.
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound, unconjugated Pertuzumab, non-targeting ADC, and the positive control to the wells. Include an untreated control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-6, TNF-α, and IFN-γ in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the treatment concentrations.
Expected Outcome: this compound is expected to induce cytokine release in a dose-dependent manner. Comparing the cytokine profile to that of the non-targeting ADC can help differentiate between HER2-targeted and non-targeted immune activation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | HER2 Expression | Treatment | IC50 (nM) |
| SK-BR-3 | High | This compound | [Example Value: 0.5] |
| Non-targeting ADC | [Example Value: >100] | ||
| MDA-MB-231 | Negative | This compound | [Example Value: 85] |
| Non-targeting ADC | [Example Value: >100] |
Table 2: Cytokine Release from PBMCs
| Treatment | Concentration (nM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Untreated Control | - | [Example Value: <10] | [Example Value: <5] | [Example Value: <2] |
| This compound | 1 | [Example Value: 150] | [Example Value: 80] | [Example Value: 30] |
| 10 | [Example Value: 800] | [Example Value: 450] | [Example Value: 150] | |
| Non-targeting ADC | 10 | [Example Value: 50] | [Example Value: 25] | [Example Value: 10] |
| Free TLR8 Agonist | 10 | [Example Value: 1200] | [Example Value: 600] | [Example Value: 200] |
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SBT6050 in preclinical studies. The information is designed to help anticipate, identify, and manage potential immune-related toxicities.
Introduction
SBT6050 is an antibody-drug conjugate (ADC) composed of the HER2-directed antibody, pertuzumab, conjugated to a Toll-like receptor 8 (TLR8) agonist.[1][2] Its mechanism of action involves the targeted activation of myeloid cells in the tumor microenvironment, leading to a broad anti-tumor immune response.[3] This immune activation, while therapeutically beneficial, can also lead to immune-related adverse events (irAEs). Preclinical studies in non-human primates have indicated that SBT6050 is generally well-tolerated.[4][5] However, researchers should be prepared to address potential on-target, immune-related toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of SBT6050 in preclinical models?
A1: SBT6050 is designed to activate myeloid cells, such as macrophages and dendritic cells, in HER2-expressing tumors. This leads to the production of proinflammatory cytokines and chemokines, inflammasome activation, and the subsequent indirect activation of NK and T cells. Therefore, researchers should expect to observe markers of myeloid and NK/T cell activation in their in vitro and in vivo models.
Q2: What are the potential immune-related toxicities associated with a TLR8 agonist like the one in SBT6050?
A2: TLR8 agonism can lead to a systemic inflammatory response. While SBT6050 is designed for tumor-localized activity, systemic exposure could potentially lead to cytokine release syndrome (CRS). Symptoms of CRS in animal models can range from mild (fever, lethargy) to severe (organ dysfunction). Careful monitoring for clinical signs of toxicity and measurement of systemic cytokine levels are crucial.
Q3: What preclinical models are most suitable for evaluating the immune-related toxicity of SBT6050?
A3: Due to the human-specific activity of the TLR8 agonist, humanized mouse models are highly recommended for assessing potential immune-related toxicities like CRS. These models, engrafted with human immune cells, can provide more translationally relevant data on cytokine responses compared to traditional rodent models. Non-human primates are also a relevant model for toxicology studies.
Q4: What specific cytokines should be monitored when assessing for CRS?
A4: Key cytokines to monitor for CRS include IL-6, IFN-γ, TNF-α, IL-1β, IL-2, and IL-10. A rapid and significant increase in the systemic levels of these cytokines post-treatment can be indicative of an impending or ongoing CRS.
Q5: What is the general approach to managing immune-related adverse events in preclinical studies?
A5: Management of irAEs in preclinical studies depends on the severity. For mild to moderate toxicities, supportive care and continued monitoring may be sufficient. For severe reactions, dose reduction or temporary discontinuation of the investigational agent may be necessary. In some cases, administration of immunosuppressive agents like corticosteroids might be considered to mitigate the inflammatory response, although this could also impact the anti-tumor efficacy.
Troubleshooting Guides
Issue 1: Unexpectedly high in vitro cytokine release from human immune cells.
-
Possible Cause: The concentration of SBT6050 used in the assay may be too high, leading to excessive TLR8 activation.
-
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response study to determine the optimal concentration of SBT6050 that induces a desired level of myeloid cell activation without excessive cytokine production.
-
Check Cell Health: Ensure the viability and health of the human immune cells used in the assay. Stressed or unhealthy cells may respond differently to stimulation.
-
Confirm HER2 Expression: If co-culturing with tumor cells, confirm the level of HER2 expression. SBT6050's activity is dependent on HER2 expression.
-
Issue 2: Clinical signs of systemic toxicity in animal models (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: This could be an indication of systemic immune activation and potential cytokine release syndrome.
-
Troubleshooting Steps:
-
Monitor Vital Signs: Implement more frequent monitoring of clinical signs, including body weight, temperature, and overall appearance.
-
Collect Blood Samples: At the onset of clinical signs, collect blood samples to measure systemic cytokine levels.
-
Dose Escalation Design: In initial studies, utilize a dose-escalation study design to identify the maximum tolerated dose (MTD).
-
Histopathology: At the end of the study, perform a thorough histopathological analysis of major organs to identify any signs of inflammation or tissue damage.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: The tumor microenvironment in vivo is complex and can significantly influence the activity and toxicity of SBT6050. Factors such as the presence of suppressive immune cells or physical barriers can modulate the drug's effect.
-
Troubleshooting Steps:
-
Analyze the Tumor Microenvironment: Characterize the immune cell infiltrate in the tumors of your animal model to understand the baseline immune landscape.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to correlate drug exposure with biological activity and toxicity.
-
Use of a Surrogate Molecule: For studies in non-humanized mouse models, a mouse-specific surrogate for SBT6050 may be necessary to properly evaluate in vivo activity.
-
Quantitative Data Summary
While specific preclinical toxicity data for SBT6050 is not extensively published, the following table summarizes the types of adverse events generally observed with antibody-drug conjugates. This can serve as a guide for what to monitor in preclinical studies.
| Adverse Event Class | Specific Manifestations | Severity (Typical Grades) |
| Hematologic | Neutropenia, Thrombocytopenia, Anemia | 1-4 |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | 1-3 |
| Hepatic | Elevated liver enzymes (ALT, AST) | 1-4 |
| Ocular | Keratopathy, Dry eye, Blurred vision | 1-3 |
| Constitutional | Fatigue, Pyrexia (Fever) | 1-3 |
| Immune-Related | Cytokine Release Syndrome, Infusion-related reactions | 1-4 |
This table is a general guide based on the class of antibody-drug conjugates and not specific to SBT6050 preclinical data.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Release
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cells. If using a co-culture system, plate HER2-positive tumor cells and allow them to adhere.
-
Treatment: Add varying concentrations of SBT6050 to the cell cultures. Include appropriate controls (e.g., vehicle, isotype control antibody, unconjugated TLR8 agonist).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
Cytokine Analysis: Analyze the supernatant for the presence of key cytokines (e.g., IL-6, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Protocol 2: In Vivo Assessment of Systemic Toxicity and CRS in Humanized Mice
-
Animal Model: Use immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells or PBMCs.
-
Tumor Implantation: If evaluating on-target toxicity, implant HER2-expressing tumor cells.
-
Treatment: Administer SBT6050 via the appropriate route (e.g., intravenously or subcutaneously). Include vehicle and other control groups.
-
Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight, body temperature, posture, and activity levels.
-
Blood Sampling: Collect peripheral blood at baseline and at various time points post-treatment (e.g., 2, 6, 24, 48 hours) for cytokine analysis and complete blood counts.
-
Termination and Analysis: At the end of the study, perform a complete necropsy, collect major organs for histopathological examination, and analyze terminal blood samples.
Visualizations
Caption: Mechanism of SBT6050 leading to anti-tumor activity and potential for CRS.
Caption: Workflow for assessing immune-related toxicity of SBT6050.
Caption: Logical steps for troubleshooting unexpected toxicity.
References
Technical Support Center: Improving the Therapeutic Index of HER2-Targeted ADCs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the development and characterization of HER2-targeted antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index of an ADC and why is it important?
A1: The therapeutic index (TI) is a quantitative measure of the safety and efficacy of a drug. It is the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A wider therapeutic index is desirable as it indicates a greater margin of safety for the drug. For ADCs, a high TI means that the conjugate can effectively kill tumor cells with minimal toxicity to healthy tissues.[1][2]
Q2: What are the main components of a HER2-targeted ADC that can be optimized to improve the therapeutic index?
A2: The three main components of a HER2-targeted ADC that can be optimized are:
-
The monoclonal antibody (mAb): This component targets the HER2 receptor on tumor cells. Modifications to the antibody can enhance its binding affinity and internalization.[3]
-
The cytotoxic payload: This is the cancer-killing drug. The choice of payload and its potency are critical. Novel payloads are being developed to overcome resistance and reduce toxicity.[3]
-
The linker: This connects the antibody to the payload. The linker's stability in the bloodstream and its ability to release the payload inside the target cell are crucial for minimizing off-target toxicity and maximizing efficacy.[4]
Q3: What are the common mechanisms of resistance to HER2-targeted ADCs?
A3: Resistance to HER2-targeted ADCs can arise from several factors:
-
Antigen-related resistance: This includes downregulation of HER2 expression on the tumor cell surface, mutations in the HER2 gene, or masking of the HER2 epitope.
-
Payload-related resistance: Tumor cells can develop resistance to the cytotoxic payload through mechanisms such as increased drug efflux.
-
Impaired intracellular trafficking: Alterations in the internalization and lysosomal degradation pathways of the ADC can prevent the payload from being released within the cell.
-
Activation of alternative signaling pathways: Upregulation of other survival pathways can compensate for the inhibition of HER2 signaling.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Q: We are observing significant variability in the drug-to-antibody ratio (DAR) between different batches of our HER2-targeted ADC. What could be the cause and how can we troubleshoot this?
A: Inconsistent DAR is a common issue that can affect the efficacy and toxicity of an ADC. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Materials | Ensure consistent quality and purity of the antibody and drug-linker batches. |
| Inconsistent Reaction Conditions | Strictly control reaction parameters such as pH, temperature, and incubation time. |
| Inefficient Purification | Optimize the purification method to effectively separate the ADC from unconjugated antibody and free payload. |
| Inaccurate DAR Measurement | Use multiple analytical methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy, and ensure proper calibration and validation of these methods. |
Issue 2: ADC Aggregation
Q: Our purified HER2-targeted ADC shows a high level of aggregation. What are the likely causes and how can we mitigate this?
A: ADC aggregation is a critical issue as it can lead to reduced efficacy and increased immunogenicity.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | The cytotoxic payload can be hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider using a more hydrophilic linker or payload, or optimizing the formulation with excipients that reduce aggregation. |
| Conjugation Chemistry | The conjugation process itself can induce aggregation. Optimizing the conjugation conditions, such as pH and temperature, can help. Site-specific conjugation methods can also reduce aggregation by creating a more homogeneous product. |
| Buffer Conditions | The formulation buffer can influence aggregation. Screen different buffer compositions, pH, and excipients to find the optimal conditions for your ADC. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the ADC after purification to minimize the number of freeze-thaw cycles. |
Issue 3: High Off-Target Toxicity in vitro
Q: Our in vitro cytotoxicity assays show significant killing of HER2-negative cells by our HER2-targeted ADC. What could be the reason for this off-target toxicity?
A: Off-target toxicity is a major concern that can limit the therapeutic index of an ADC.
| Potential Cause | Troubleshooting Steps |
| Unstable Linker | The linker may be unstable in the cell culture medium, leading to premature release of the cytotoxic payload. Perform a linker stability assay in the assay medium to assess this. |
| Free Payload Contamination | The purified ADC may contain residual free payload. Ensure your purification method effectively removes all unconjugated payload. |
| Nonspecific Uptake | The ADC may be taken up by HER2-negative cells through nonspecific mechanisms. This can be investigated using appropriate control experiments. |
| Bystander Effect | If a cleavable linker is used, the released payload might be membrane-permeable and kill neighboring HER2-negative cells. This "bystander effect" can be beneficial in a tumor microenvironment but will appear as off-target toxicity in a mixed-culture in vitro assay. |
Quantitative Data Summary
Table 1: Characteristics of Selected HER2-Targeted ADCs
| ADC Name | Antibody | Linker Type | Payload | Average DAR |
| Trastuzumab emtansine (T-DM1) | Trastuzumab | Non-cleavable | DM1 (Maytansinoid) | 3.5 |
| Trastuzumab deruxtecan (T-DXd) | Trastuzumab | Cleavable (peptide) | Deruxtecan (Topoisomerase I inhibitor) | ~8 |
| Trastuzumab duocarmazine (SYD985) | Trastuzumab | Cleavable | Duocarmycin | 2.7 |
| Disitamab vedotin (RC48) | Disitamab | Cleavable | MMAE (Auristatin) | Not specified |
| ARX788 | Trastuzumab | Non-cleavable | AS269 (Tubulin inhibitor) | Not specified |
This table is a summary of data from multiple sources.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the in vitro cytotoxicity of a HER2-targeted ADC.
Materials:
-
HER2-positive and HER2-negative cell lines
-
Complete cell culture medium
-
HER2-targeted ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Linker Stability Assay in Plasma
This protocol assesses the stability of the ADC's linker in a biologically relevant matrix.
Materials:
-
HER2-targeted ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC and released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability of the linker.
Visualizations
Caption: A diagram of the HER2 signaling pathway.
Caption: The general mechanism of action for a HER2-targeted ADC.
Caption: An overview of resistance mechanisms to HER2-targeted ADCs.
References
Overcoming resistance to Zuvotolimod in cancer cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing potential challenges when working with Zuvotolimod (also known as SBT6050), a HER2-directed antibody-drug conjugate (ADC) with a Toll-like receptor 8 (TLR8) agonist payload.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibody-drug conjugate that targets the HER2 receptor on cancer cells. It consists of a HER2-targeting monoclonal antibody linked to a potent TLR8 agonist.[1] Upon binding to HER2 on tumor cells, this compound is internalized, delivering the TLR8 agonist directly to the tumor microenvironment. This targeted delivery activates myeloid cells, such as macrophages and dendritic cells, leading to the production of pro-inflammatory cytokines and chemokines.[2][3] This, in turn, stimulates a broader anti-tumor immune response, including the activation of T cells and natural killer (NK) cells.[3]
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential resistance can be extrapolated from general mechanisms of ADC resistance and this compound's unique mode of action. These may include:
-
Target-related resistance:
-
Low or heterogeneous HER2 expression: Insufficient HER2 on the tumor cell surface can lead to reduced binding and internalization of this compound.[4]
-
HER2 mutations or alterations: Changes in the HER2 protein could affect antibody binding.
-
-
Payload-related resistance:
-
Downregulation of TLR8 signaling pathway: Alterations in the TLR8 signaling cascade within myeloid cells could dampen the response to the agonist payload.
-
Impaired myeloid cell function: A tumor microenvironment that suppresses myeloid cell activation or infiltration could render the TLR8 agonist less effective.
-
-
General ADC resistance mechanisms:
-
Impaired ADC internalization and trafficking: Inefficient uptake of the ADC by tumor cells can limit payload delivery.
-
Enhanced drug efflux: Overexpression of drug efflux pumps could potentially remove the TLR8 agonist from the cell, although this is less characterized for immune-potentiating payloads compared to cytotoxic ones.
-
Q3: My cancer cell line has low HER2 expression. Can I still expect a response to this compound?
Preclinical data suggests that this compound is designed to be active in tumors with moderate (IHC 2+) to high (IHC 3+) HER2 expression. Very low or absent HER2 expression would likely result in a diminished or absent response due to insufficient target for the antibody component of the ADC. It is recommended to quantify HER2 expression levels in your cell line prior to initiating experiments.
Q4: How can I assess the activation of myeloid cells by this compound in my experiments?
Several methods can be employed to measure myeloid cell activation:
-
Cytokine/Chemokine Profiling: Measure the secretion of pro-inflammatory cytokines (e.g., IL-12, TNF-α, IL-1β) and chemokines by myeloid cells (e.g., macrophages, dendritic cells) after this compound treatment using techniques like ELISA or multiplex bead-based assays.
-
Flow Cytometry: Assess the upregulation of activation markers on myeloid cells, such as CD80, CD86, and MHC class II on dendritic cells, or phenotypic markers indicative of a pro-inflammatory (M1-like) macrophage polarization.
-
Functional Assays: Co-culture this compound-treated myeloid cells with T cells to measure T cell proliferation and activation, or with tumor cells to assess direct tumoricidal activity of activated myeloid cells.
Troubleshooting Guides
Issue 1: Suboptimal or No Observed Anti-tumor Activity in vitro
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Low HER2 Expression | Quantify HER2 expression on your cancer cell line using flow cytometry, western blot, or immunohistochemistry (IHC). Consider using a cell line with confirmed moderate to high HER2 expression as a positive control. |
| Insufficient Myeloid Cells in Co-culture | Ensure an adequate number of myeloid cells (e.g., PBMCs, isolated monocytes, or dendritic cells) are present in your co-culture system, as they are the primary target of the TLR8 agonist payload. Optimize the ratio of cancer cells to myeloid cells. |
| Compromised Myeloid Cell Function | Verify the viability and responsiveness of your myeloid cells. Pre-stimulate with a known TLR8 agonist (e.g., R848) as a positive control to confirm their ability to respond. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. |
| Suboptimal Assay Conditions | Optimize incubation times and other assay parameters. Ensure that the cell culture media and supplements do not interfere with this compound activity. |
Issue 2: High Variability in Experimental Replicates
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Health and Density | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments. |
| Variable HER2 Expression | Cell lines can exhibit genetic drift over time, potentially altering HER2 expression. Periodically re-authenticate your cell line and verify HER2 expression levels. |
| Donor Variability in Primary Myeloid Cells | If using primary human myeloid cells, be aware of potential donor-to-donor variability in TLR8 expression and responsiveness. Screen multiple donors or use pooled donor cells to minimize this variability. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure proper storage and handling of all reagents. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Myeloid Cell Activation by this compound
-
Cell Culture:
-
Culture HER2-positive cancer cells to 70-80% confluency.
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Co-culture Setup:
-
Seed HER2-positive cancer cells in a 96-well plate.
-
After 24 hours, add freshly isolated PBMCs to the cancer cell culture at a desired effector-to-target ratio (e.g., 10:1).
-
Add serial dilutions of this compound to the co-culture. Include an untreated control and a positive control (e.g., a known TLR8 agonist like R848).
-
-
Incubation:
-
Incubate the co-culture for 24-48 hours at 37°C and 5% CO2.
-
-
Endpoint Analysis:
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., IL-12, TNF-α) using ELISA or a multiplex assay.
-
Flow Cytometry: Harvest the cells and stain for surface markers to identify myeloid cell populations (e.g., CD14+ for monocytes/macrophages, CD11c+ for dendritic cells) and activation markers (e.g., CD80, CD86).
-
Protocol 2: Quantification of HER2 Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest cancer cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Adjust the cell concentration to 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate the cells with a fluorescently labeled anti-HER2 antibody (or a primary anti-HER2 antibody followed by a fluorescently labeled secondary antibody) for 30 minutes on ice, protected from light.
-
Include an isotype control to account for non-specific binding.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the fluorescence intensity of the HER2-stained cells compared to the isotype control to determine the level of HER2 expression.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for suboptimal this compound activity.
References
Best practices for handling and storing Zuvotolimod
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the handling, storage, and experimental use of Zuvotolimod, particularly as a component of the antibody-drug conjugate, Pertuzumab this compound (SBT6050).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as HY-145620) is a potent and selective agonist of Toll-like receptor 8 (TLR8).[1] In the context of the antibody-drug conjugate (ADC) Pertuzumab this compound (SBT6050), it is the cytotoxic payload. The ADC consists of the anti-HER2 antibody Pertuzumab, a linker, and the this compound payload.[1] The antibody component targets the ADC to HER2-expressing tumor cells. Following binding and internalization, this compound is released and activates TLR8 on myeloid cells within the tumor microenvironment. This activation triggers a pro-inflammatory cascade, leading to the production of cytokines and chemokines, activation of the inflammasome, and subsequent activation of natural killer (NK) cells and T cells, ultimately resulting in a robust anti-tumor immune response.
Q2: What are the general recommendations for storing the lyophilized form of a TLR8 agonist like this compound?
A2: While specific instructions for this compound are not publicly available, general guidelines for similar TLR8 agonist compounds suggest storing the lyophilized powder at 4°C for short-term storage and protected from light and moisture. For long-term storage, -20°C or -80°C is recommended.
Q3: How should I reconstitute this compound or a similar TLR8 agonist?
A3: A specific reconstitution protocol for this compound is not available in the public domain. However, for similar small molecule TLR agonists, reconstitution is typically done in a sterile, organic solvent such as DMSO to create a concentrated stock solution. It is crucial to consult the manufacturer's datasheet for the specific product you are using for the recommended solvent and concentration.
Q4: What are the recommended storage conditions for reconstituted this compound?
A4: For similar TLR8 agonist stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the best practices for handling an antibody-drug conjugate like Pertuzumab this compound (SBT6050)?
A5: Antibody-drug conjugates are potent compounds and should be handled with care in a laboratory setting. General best practices include:
-
Working in a well-ventilated area, preferably a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoiding inhalation of any powder or aerosol.
-
Preventing contact with skin and eyes.
-
Following all institutional guidelines for handling potent compounds.
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular activation (e.g., low cytokine production) in vitro. | Incorrect cell type: this compound is a TLR8 agonist, and TLR8 is primarily expressed in myeloid cells (e.g., monocytes, macrophages, dendritic cells). | Ensure you are using a cell line or primary cells that express human TLR8. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the reconstituted stock solution can lead to degradation. | Use a fresh aliquot of this compound stock solution that has been stored correctly. | |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| High background signal in control wells. | Contamination of reagents: Reagents such as cell culture media or buffers may be contaminated with other TLR ligands. | Use fresh, sterile reagents. Consider using endotoxin-free reagents where possible. |
| Cell stress: Over-confluent or unhealthy cells may produce baseline levels of inflammatory cytokines. | Ensure cells are healthy and seeded at the appropriate density. | |
| Inconsistent results between experiments. | Variability in cell passage number: The responsiveness of some cell lines can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent incubation times: The timing of this compound treatment and sample collection can significantly impact results. | Adhere strictly to the optimized incubation times in your experimental protocol. | |
| Pipetting errors: Inaccurate pipetting can lead to variability in the final concentration of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Unexpected cytotoxicity in non-target cells. | Off-target effects: At very high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Contamination of this compound stock: The stock solution may be contaminated. | Prepare a fresh stock solution from the lyophilized powder. |
Experimental Protocols & Data Presentation
General Protocol for In Vitro Cellular Activation Assay
This protocol provides a general framework for assessing the activity of this compound on human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (reconstituted stock solution)
-
96-well cell culture plates
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α or IL-12)
Methodology:
-
Isolate human PBMCs from whole blood using a standard density gradient centrifugation method.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to reconstitute this compound).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Quantitative Data Summary
| Parameter | Storage Condition | Duration |
| Lyophilized TLR8 Agonist (General) | 4°C (short-term) | Refer to datasheet |
| -20°C or -80°C (long-term) | Refer to datasheet | |
| Reconstituted TLR8 Agonist Stock Solution (General) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: This data is based on general recommendations for similar compounds. Always refer to the manufacturer-specific datasheet for this compound for precise storage and stability information.
Visualizations
This compound (SBT6050) Mechanism of Action
Caption: Mechanism of action of Pertuzumab this compound (SBT6050).
Experimental Workflow for In Vitro Cellular Activation
Caption: Workflow for in vitro this compound cellular activation assay.
Troubleshooting Logic for Low Cellular Activation
Caption: Troubleshooting guide for low cellular activation.
References
Technical Support Center: Strategies to Mitigate Cytokine Release Syndrome with TLR8 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cytokine release syndrome (CRS) induced by Toll-like receptor 8 (TLR8) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TLR8 agonist-induced Cytokine Release Syndrome (CRS)?
A1: TLR8, an endosomal receptor primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells, recognizes single-stranded RNA (ssRNA).[1] Upon activation by a TLR8 agonist, it triggers a MyD88-dependent signaling pathway. This cascade leads to the activation of transcription factors like NF-κB and IRF5, resulting in the production of a range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, IL-12, and IFN-γ.[1][2][3][4] An excessive and uncontrolled release of these cytokines can lead to a systemic inflammatory response known as Cytokine Release Syndrome (CRS), characterized by fever, hypotension, and in severe cases, multi-organ failure.
Q2: My in vitro experiments with a novel TLR8 agonist show high levels of pro-inflammatory cytokines. What are the initial steps to mitigate this?
A2: High in vitro cytokine production is a key indicator of potential in vivo CRS. To mitigate this, consider the following initial strategies:
-
Dose-Response Characterization: Perform a comprehensive dose-response analysis to identify the minimal effective concentration of your TLR8 agonist that achieves the desired therapeutic effect (e.g., anti-tumor activity) with the lowest possible cytokine induction.
-
Pharmacological Inhibition: Co-administer a specific TLR8 antagonist. Compounds like CU-CPT8m have been shown to selectively inhibit TLR8 signaling by stabilizing the receptor in its inactive dimeric state, thus preventing agonist-induced activation.
-
Formulation Strategies: Encapsulating the TLR8 agonist in a drug delivery system, such as nanoparticles or liposomes, can control its release and biodistribution. This can limit systemic exposure and localize the immunostimulatory effect to the target tissue, thereby reducing the risk of systemic cytokine release.
Q3: We are observing significant toxicity in our animal models treated with a TLR8 agonist. What are the recommended preclinical models and mitigation strategies to test?
A3: Due to differences in TLR8 activity between mice and humans, humanized mouse models are highly recommended for evaluating CRS induced by TLR8 agonists.
-
Recommended Models:
-
PBMC-humanized mice: These models are generated by engrafting human peripheral blood mononuclear cells into immunodeficient mice (e.g., NSG mice). They provide a rapid and sensitive platform to assess cytokine release.
-
CD34+ HSC-humanized mice: Engraftment of human CD34+ hematopoietic stem cells leads to the development of a more stable and multi-lineage human immune system, including myeloid cells which are key responders to TLR8 agonists.
-
-
Mitigation Strategies to Test in Preclinical Models:
-
Dosing Schedule Modification: Implement a step-up or fractionated dosing schedule. This involves administering gradually increasing doses of the TLR8 agonist, which can help to manage the initial cytokine release and reduce the risk of a severe cytokine storm.
-
Co-administration of CRS-Mitigating Agents:
-
Corticosteroids: Dexamethasone or methylprednisolone are commonly used to suppress inflammation and can be effective in managing CRS symptoms.
-
IL-6 Receptor Blockade: Tocilizumab, an anti-IL-6 receptor antibody, can be used to block the signaling of a key cytokine involved in CRS.
-
JAK Inhibitors: Small molecule inhibitors of the Janus kinase (JAK) pathway, such as ruxolitinib, can dampen the signaling of multiple cytokines.
-
-
Advanced Drug Delivery Systems: Test formulations that provide controlled or targeted release of the TLR8 agonist to minimize systemic exposure.
-
Troubleshooting Guides
Issue 1: High background cytokine levels in control animals.
| Possible Cause | Troubleshooting Step |
| Underlying inflammation in the animal model. | Ensure animals are healthy and free from infections before starting the experiment. Allow for an acclimatization period. |
| Contamination of reagents. | Use endotoxin-free reagents and sterile techniques for all injections and sample collections. |
| Stress-induced cytokine release. | Handle animals gently and minimize stress during procedures. |
Issue 2: Inconsistent cytokine release between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Variability in humanization. | In humanized mouse models, donor-to-donor variability is expected. Use a sufficient number of mice per group and consider using cells from multiple donors to assess this variability. |
| Inaccurate dosing. | Ensure accurate and consistent administration of the TLR8 agonist. For intravenous injections, confirm proper needle placement. |
| Timing of sample collection. | Collect blood samples at consistent time points post-agonist administration, as cytokine levels can fluctuate rapidly. |
Data Presentation
Table 1: Key Cytokines to Monitor in TLR8 Agonist-Induced CRS
| Cytokine | Primary Cellular Source | Role in CRS | Recommended Measurement Technique |
| TNF-α | Macrophages, Monocytes | Initiates the inflammatory cascade, induces fever | ELISA, Multiplex Immunoassay |
| IL-6 | Macrophages, T cells, Endothelial cells | Key mediator of fever, acute phase response, and T-cell activation | ELISA, Multiplex Immunoassay |
| IL-1β | Monocytes, Macrophages | Potent pro-inflammatory cytokine, contributes to fever and inflammation | ELISA, Multiplex Immunoassay |
| IL-12 | Dendritic cells, Macrophages | Promotes Th1 differentiation and IFN-γ production | ELISA, Multiplex Immunoassay |
| IFN-γ | T cells, NK cells | Activates macrophages and contributes to inflammation | ELISA, Multiplex Immunoassay |
| MCP-1 (CCL2) | Monocytes, Macrophages | Chemoattractant for monocytes and other immune cells | ELISA, Multiplex Immunoassay |
| MIP-1α (CCL3) | Monocytes, Macrophages | Chemoattractant for various immune cells | ELISA, Multiplex Immunoassay |
Experimental Protocols
Protocol 1: In Vivo Assessment of CRS in a Humanized Mouse Model
This protocol provides a general framework. Specific details may need to be optimized based on the TLR8 agonist and humanized mouse model used.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2rgamma-null; NSG) engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. For CD34+ models, allow sufficient time (typically 12-16 weeks) for immune system reconstitution.
2. TLR8 Agonist Administration:
-
Dose: Determine the dose based on in vitro potency and preliminary in vivo tolerability studies. A dose-escalation study is recommended.
-
Route of Administration: Intravenous (i.v.) or subcutaneous (s.c.) injection. The i.v. route often elicits a more rapid and robust cytokine response.
-
Control Groups: Include a vehicle control group and potentially a positive control group treated with a known CRS-inducing agent (e.g., an anti-CD3 antibody like OKT3).
3. Monitoring:
-
Clinical Signs: Monitor animals for signs of CRS, including weight loss, ruffled fur, lethargy, and changes in body temperature.
-
Blood Sampling: Collect peripheral blood at baseline (pre-dose) and at several time points post-dose (e.g., 2, 6, 24, and 48 hours). The peak of cytokine release is often observed within 2-6 hours.
4. Cytokine Measurement:
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Analysis: Use a multiplex immunoassay (e.g., Luminex-based) or ELISA to quantify the levels of key human cytokines (see Table 1).
Protocol 2: In Vitro Co-culture Assay to Evaluate CRS Mitigation Strategies
1. Cell Culture:
-
Isolate human PBMCs from healthy donors.
-
Culture PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS).
2. Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL.
-
Treat cells with the TLR8 agonist at a predetermined concentration.
-
In parallel, test mitigation strategies by co-incubating with:
- A serial dilution of a TLR8 antagonist.
- A corticosteroid (e.g., dexamethasone).
- An IL-6 receptor blocking antibody (e.g., tocilizumab).
3. Sample Collection and Analysis:
-
Collect cell culture supernatants at 24 hours post-treatment.
-
Centrifuge to remove cellular debris and store at -80°C.
-
Measure cytokine concentrations using a multiplex immunoassay or ELISA.
Visualizations
Caption: TLR8 signaling pathway leading to cytokine production.
Caption: Experimental workflow for testing CRS mitigation strategies.
References
- 1. Role of toll‐like receptors in modulation of cytokine storm signaling in SARS‐CoV‐2‐induced COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Refining Zuvotolimod dosage to minimize systemic toxicity in mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Zuvotolimod dosage to minimize systemic toxicity in mouse models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (SBT6050) is an antibody-drug conjugate (ADC) that links a Toll-like receptor 8 (TLR8) agonist to a HER2-directed monoclonal antibody.[1][2] This design allows for the targeted delivery of the immune-stimulating TLR8 agonist to HER2-expressing tumor cells. Upon binding to HER2 on tumor cells, this compound is intended to activate myeloid cells within the tumor microenvironment.[1][3] This localized activation of the innate immune system can lead to a potent anti-tumor response.
Q2: What is the rationale for using a mouse surrogate for this compound in preclinical studies?
A mouse surrogate of this compound is utilized in preclinical studies because the antibody component of this compound is specific to human HER2 and may not effectively bind to the mouse equivalent.[4] To accurately model the therapeutic concept in immunocompetent mouse models, a surrogate ADC is created using an antibody that recognizes the mouse homolog of the target antigen, conjugated to the same or a similar TLR8 agonist payload. This approach allows for the evaluation of the drug's efficacy and safety in a relevant in vivo setting.
Q3: What are the potential systemic toxicities associated with this compound?
The primary concern with TLR agonists like the one in this compound is the potential for systemic immune activation, which can lead to a "cytokine storm" or cytokine release syndrome (CRS). This is characterized by a widespread inflammatory response that can cause fever, fatigue, and in severe cases, organ damage. Preclinical studies with a this compound mouse surrogate, however, have suggested that its targeted delivery mechanism helps to localize immune activation to the tumor, thereby minimizing systemic cytokine production and associated toxicities.
Troubleshooting Guides
Issue: Unexpected signs of systemic toxicity (e.g., rapid weight loss, ruffled fur, lethargy) are observed in mice at a planned "efficacious" dose.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations for dose preparation and the administered volume. Ensure proper mixing of the dosing solution.
-
Evaluate Animal Health Pre-Dosing: Ensure that mice were healthy and within the appropriate age and weight range before the start of the experiment. Pre-existing subclinical infections can exacerbate inflammatory responses.
-
Review Dosing Route and Technique: Improper administration (e.g., intraperitoneal instead of intravenous) can alter the pharmacokinetic and toxicity profile. Ensure personnel are proficient in the intended administration route.
-
Initiate a Dose De-escalation Study: If the initial dose is too toxic, a dose de-escalation study is warranted. This involves treating cohorts of mice with sequentially lower doses to identify a maximum tolerated dose (MTD).
-
Monitor Cytokine Levels: Collect blood samples at various time points post-dosing to analyze the plasma levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ). This can confirm if a cytokine storm is the underlying cause of the observed toxicity.
Issue: Lack of anti-tumor efficacy at a well-tolerated dose.
Troubleshooting Steps:
-
Verify Tumor Model: Confirm that the tumor cell line used expresses adequate levels of the target antigen (HER2). Inconsistent target expression can lead to variable efficacy.
-
Assess Immune Competence of Mice: Ensure that the mouse strain used is immunocompetent, as the mechanism of action of this compound relies on an intact immune system.
-
Optimize Dosing Schedule: A single dose may not be sufficient to induce a robust anti-tumor response. Consider a multi-dosing regimen (e.g., weekly or bi-weekly administrations).
-
Evaluate Combination Therapy: Preclinical data suggests that this compound's efficacy can be enhanced when combined with other agents, such as trastuzumab.
-
Analyze the Tumor Microenvironment: Post-treatment, analyze the tumor tissue for signs of immune cell infiltration and activation to confirm that the drug is reaching its target and having the intended biological effect.
Data Presentation
Table 1: Representative Dose-Ranging Study for this compound Mouse Surrogate
| Dose Group (mg/kg) | Number of Mice | Mean Body Weight Change (Day 7) | Clinical Toxicity Score (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | +5% | 0.1 ± 0.2 | 0 |
| 1 | 10 | +3% | 0.3 ± 0.4 | 25 |
| 3 | 10 | -2% | 1.2 ± 0.6 | 60 |
| 10 | 10 | -15% | 3.5 ± 1.1 | 95 |
Note: This table presents hypothetical data for illustrative purposes, as specific preclinical data for the this compound mouse surrogate is not publicly available.
Table 2: Representative Cytokine Analysis Post-Dosing
| Cytokine | Vehicle Control (pg/mL) | 3 mg/kg this compound Surrogate (pg/mL) | 10 mg/kg this compound Surrogate (pg/mL) |
| IL-6 | < 15 | 50 - 200 | > 1000 |
| TNF-α | < 10 | 30 - 150 | > 800 |
| IFN-γ | < 5 | 20 - 100 | > 500 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Utilize an appropriate immunocompetent mouse strain (e.g., BALB/c or C57BL/6) bearing a HER2-expressing syngeneic tumor.
-
Group Allocation: Randomly assign mice to treatment groups (n=5-10 per group), including a vehicle control group and at least three dose levels of the this compound mouse surrogate.
-
Dose Preparation: Reconstitute the lyophilized this compound surrogate in the recommended sterile buffer to the desired stock concentration. Further dilute with sterile saline or PBS to the final dosing concentrations.
-
Administration: Administer the prepared doses via the intended route (e.g., intravenous or intraperitoneal injection).
-
Monitoring:
-
Record body weight and clinical observations (e.g., posture, fur texture, activity level) daily for the first week and then twice weekly.
-
Measure tumor volume using calipers every 2-3 days.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, and harvest tumors and major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce mortality or signs of life-threatening toxicity and results in a mean body weight loss of less than 15-20%.
Protocol 2: Assessment of Systemic Cytokine Release
-
Animal Treatment: Administer the this compound mouse surrogate or vehicle control to tumor-bearing mice at the desired dose levels.
-
Blood Collection: At predetermined time points post-injection (e.g., 2, 6, 24, and 48 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Cytokine Analysis: Analyze the plasma samples for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, MCP-1) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Interpretation: Compare the cytokine levels in the treated groups to the vehicle control group to assess the magnitude and duration of the systemic cytokine response.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Refinement.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference [prnewswire.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Activity of murine surrogate antibodies for durvalumab and tremelimumab lacking effector function and the ability to deplete regulatory T cells in mouse models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Clinical Translation of Zuvotolimod: A Technical Support Center
Seattle, WA – November 28, 2025 – This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the clinical translation challenges of Zuvotolimod (SBT6050). This compound is an investigational antibody-drug conjugate (ADC) that was developed by Silverback Therapeutics. It comprises a HER2-directed monoclonal antibody, pertuzumab, conjugated to a potent Toll-like receptor 8 (TLR8) agonist payload. The therapeutic strategy aimed to selectively activate myeloid cells within the tumor microenvironment of HER2-expressing cancers, thereby stimulating a robust anti-tumor immune response.
Despite a strong preclinical rationale, the clinical development of this compound was discontinued. This resource addresses the key challenges encountered during its clinical translation, offering insights for the broader field of ADC and immunotherapy development.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound was designed to target and bind to HER2 on the surface of cancer cells.[1] Upon binding, the ADC was to be internalized, delivering the TLR8 agonist payload directly to the tumor microenvironment. The TLR8 agonist would then activate myeloid cells, such as macrophages and dendritic cells, leading to the production of pro-inflammatory cytokines and chemokines, and subsequent activation of T cells and natural killer (NK) cells to mount an anti-tumor immune response.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound was discontinued due to a combination of factors observed in the Phase 1/1b clinical trial (NCT04460456). These included:
-
Dose-limiting toxicities: The therapeutic window was found to be narrow due to toxicities that limited the ability to escalate the dose of this compound, particularly when administered in combination with the immune checkpoint inhibitor pembrolizumab.
-
Limited single-agent activity: The ADC showed limited anti-tumor efficacy when used as a monotherapy.
-
Cytokine-related adverse events: The on-mechanism activation of the immune system led to adverse events related to cytokine release, which posed a significant challenge for patient safety and tolerability.
Q3: What were the key adverse events observed in the clinical trial?
A3: The Phase 1/1b study of this compound, both as a monotherapy and in combination with pembrolizumab, revealed a manageable but notable safety profile consistent with immune system activation.[2] The most frequently reported treatment-related adverse events were generally Grade 1 or 2 and included chills, diarrhea, fatigue, hypotension, injection site reactions, nausea, pyrexia (fever), and vomiting. However, at higher dose levels, dose-limiting toxicities (DLTs) were observed. These were Grade 3 events and included hypotension, injection site reaction, fever, and hypoxia, all of which resolved with supportive care.[2]
Troubleshooting Guide for Preclinical and Translational Studies
This guide addresses potential issues researchers might encounter when working with similar HER2-targeted TLR8-agonist ADCs, based on the learnings from this compound.
In Vitro & Ex Vivo Assays
Q: My in vitro assay with a TLR8-agonist ADC shows low potency in activating myeloid cells. What are the potential reasons?
A: Several factors could contribute to low potency in vitro:
-
Cell Line Selection: Ensure the myeloid cell lines you are using (e.g., THP-1) express sufficient levels of TLR8. TLR8 expression can vary between cell lines and primary human myeloid cells.
-
HER2 Expression on Target Cells: The HER2-targeting mechanism of the ADC requires the presence of HER2-expressing tumor cells to facilitate the activation of myeloid cells. Confirm the HER2 expression level on your target cancer cell line (e.g., SK-BR-3, BT-474) by flow cytometry or immunohistochemistry.
-
Assay Readout: The choice of readout is critical. Measure a panel of cytokines and chemokines known to be downstream of TLR8 signaling, such as TNF-α, IL-12, and MCP-1. Also, consider assessing the upregulation of co-stimulatory molecules like CD80/CD86 on myeloid cells.
-
ADC Integrity: Confirm the integrity and drug-to-antibody ratio (DAR) of your ADC. Improper conjugation or instability can lead to a reduced concentration of the active payload.
In Vivo Models
Q: I am not observing significant anti-tumor efficacy with a this compound-like ADC in my mouse model. What should I troubleshoot?
A: Challenges in in vivo efficacy can arise from:
-
Mouse Model Selection: Standard immunodeficient mouse models (e.g., nude or SCID mice) are not suitable for evaluating the full mechanism of action of an immune-activating ADC like this compound, as they lack a functional adaptive immune system. Humanized mouse models reconstituted with human immune cells are more appropriate for assessing the complex interplay between the ADC, myeloid cells, and T cells.
-
Tumor Microenvironment: The composition of the tumor microenvironment in your model is crucial. Ensure that the tumors have sufficient infiltration of myeloid cells. You can assess this by immunohistochemistry or flow cytometry of the tumors.
-
Pharmacokinetics and Biodistribution: The ADC must reach the tumor in sufficient concentrations. Analyze the pharmacokinetics of your ADC in vivo to ensure adequate exposure. Biodistribution studies using a labeled ADC can confirm tumor targeting.
-
On-Target, Off-Tumor Toxicities: Systemic activation of TLR8 can lead to toxicity, which might limit the achievable therapeutic dose. Monitor for signs of systemic inflammation, such as weight loss, ruffled fur, and changes in behavior. Correlate these with cytokine levels in the plasma.
Quantitative Data Summary
The following tables summarize the available data from the this compound Phase 1/1b clinical trial.
Table 1: this compound (SBT6050) Phase 1/1b Clinical Trial (NCT04460456) Design
| Parameter | Details |
| Study Title | A Phase 1/1B, Open-Label, Dose Escalation and Expansion Study of SBT6050 Alone and in Combination With PD-1 Inhibitors in Subjects With Advanced Solid Tumors Expressing HER2 |
| Phase | Phase 1/1b |
| Enrollment | 58 patients |
| Interventions | - Monotherapy Arm: SBT6050 at dose levels from 0.15 mg/kg to 1.2 mg/kg - Combination Arm: SBT6050 in combination with a checkpoint inhibitor (pembrolizumab) |
| Patient Population | Patients with advanced or metastatic HER2-expressing or amplified solid tumors |
| Duration of Treatment | Ranged from 2 to 41 weeks |
Source: Silverback Therapeutics Press Release, April 2022
Table 2: Most Frequent Treatment-Related Adverse Events (TEAEs) in the this compound Phase 1/1b Trial
| Adverse Event | Maximum Severity Grade |
| Chills | 1/2 |
| Diarrhea | 1/2 |
| Fatigue | 1/2 |
| Hypotension | 1/2/3 |
| Injection Site Reaction | 1/2/3 |
| Nausea | 1/2 |
| Pyrexia (Fever) | 1/2/3 |
| Vomiting | 1/2 |
| Hypoxia | 3 |
Note: This table represents a summary of the most frequent TEAEs and is not exhaustive. Grade 3 events were considered dose-limiting toxicities at higher dose levels. Source: Interim results of a Phase 1/1b study of SBT6050 monotherapy and pembrolizumab combination in patients with advanced HER2-expressing or amplified solid tumors, ESMO 2021[2]
Experimental Protocols
The following are representative protocols for key experiments relevant to the preclinical and translational evaluation of a HER2-targeted TLR8-agonist ADC.
1. In Vitro Myeloid Cell Activation Assay
-
Objective: To assess the ability of the ADC to activate myeloid cells in a HER2-dependent manner.
-
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
Myeloid cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
HER2-targeted TLR8-agonist ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-12, and MCP-1
-
Flow cytometry antibodies for CD80, CD86, and appropriate markers for myeloid cells (e.g., CD14, CD11b)
-
-
Method:
-
Seed HER2-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add THP-1 cells or PBMCs to the wells containing the cancer cells.
-
Add serial dilutions of the HER2-targeted TLR8-agonist ADC or the isotype control ADC to the co-culture.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis by ELISA.
-
Harvest the cells and stain for flow cytometry analysis to assess the upregulation of CD80 and CD86 on the myeloid cell population.
-
-
Expected Outcome: A dose-dependent increase in the production of TNF-α, IL-12, and MCP-1, and upregulation of CD80/CD86 on myeloid cells in the presence of the HER2-targeted TLR8-agonist ADC and HER2-positive cancer cells. The isotype control ADC should not induce significant activation.
2. In Vivo Efficacy Study in a Humanized Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of the ADC in an in vivo model with a functional human immune system.
-
Materials:
-
Immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells (HSCs) to create a humanized immune system.
-
HER2-positive human cancer cell line (e.g., BT-474)
-
HER2-targeted TLR8-agonist ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
-
Method:
-
Implant HER2-positive tumor cells subcutaneously into the flank of the humanized mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the HER2-targeted TLR8-agonist ADC or vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the mice for signs of toxicity, including body weight loss and changes in overall health.
-
At the end of the study, tumors can be excised for analysis of immune cell infiltration by immunohistochemistry or flow cytometry.
-
-
Expected Outcome: Significant inhibition of tumor growth in the group treated with the HER2-targeted TLR8-agonist ADC compared to the vehicle control group, accompanied by an increase in immune cell infiltration into the tumors.
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: A typical preclinical experimental workflow for an ADC.
Caption: Key challenges leading to this compound's discontinuation.
References
Validation & Comparative
Comparative Analysis of HER2-Targeted Antibody-Drug Conjugates
A Note on Terminology: The initial request specified a comparison involving "Zuvotolimod." However, extensive research indicates that "this compound" is not a recognized HER2-targeted antibody-drug conjugate (ADC). The search results consistently identify Ziv-aflibercept (Zaltrap®), which is a vascular endothelial growth factor (VEGF) inhibitor, not a HER2 ADC. Ziv-aflibercept functions as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor (PlGF), thereby inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2][3][4] Its mechanism is distinct from that of HER2-targeted ADCs, which are designed to selectively deliver cytotoxic agents to tumors overexpressing the HER2 receptor.
This guide will therefore provide a comparative analysis of prominent and clinically significant HER2-targeted ADCs, addressing the core interest of the target audience in understanding the landscape of these powerful cancer therapeutics.
Introduction to HER2-Targeted ADCs
Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, gastric, and other cancers.[5] This overexpression is a key driver of tumor growth and proliferation. Antibody-drug conjugates (ADCs) are a class of targeted therapy designed to exploit this overexpression. They consist of a monoclonal antibody that specifically targets the HER2 receptor, a potent cytotoxic payload, and a chemical linker that connects the two. This design allows for the selective delivery of the cytotoxic agent to HER2-positive cancer cells, minimizing systemic toxicity.
The general mechanism of action for a HER2 ADC involves several key steps: the ADC binds to the HER2 receptor on the tumor cell surface, is internalized, and the cytotoxic payload is released inside the cell, leading to cell death.
Key HER2-Targeted ADCs: A Comparative Overview
This section provides a comparative analysis of three leading HER2-targeted ADCs: Trastuzumab deruxtecan (T-DXd), Ado-trastuzumab emtansine (T-DM1), and Disitamab vedotin.
Table 1: Comparative Profile of Key HER2-Targeted ADCs
| Feature | Trastuzumab deruxtecan (T-DXd, Enhertu®) | Ado-trastuzumab emtansine (T-DM1, Kadcyla®) | Disitamab vedotin (RC48, Aidexi®) |
| Monoclonal Antibody | Trastuzumab (Humanized IgG1) | Trastuzumab (Humanized IgG1) | Disitamab (Novel humanized IgG1) |
| Payload (Cytotoxin) | Deruxtecan (a topoisomerase I inhibitor) | Emtansine (DM1, a microtubule inhibitor) | Monomethyl auristatin E (MMAE, a microtubule inhibitor) |
| Linker Type | Cleavable (enzyme-cleavable) | Non-cleavable (thioether) | Cleavable (protease-cleavable) |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 | ~4.1 |
| Bystander Effect | Yes (high membrane permeability of payload) | Limited to no bystander effect | Yes (payload can diffuse to neighboring cells) |
| Approved Indications (Representative) | HER2-positive metastatic breast cancer, HER2-low metastatic breast cancer, HER2-mutant non-small cell lung cancer, HER2-positive gastric cancer | HER2-positive metastatic breast cancer, adjuvant treatment of HER2-positive early breast cancer with residual disease | HER2-positive locally advanced or metastatic gastric cancer, HER2-positive urothelial carcinoma |
Performance Data from Clinical Trials
The clinical efficacy of these ADCs has been demonstrated in numerous trials. The following tables summarize key efficacy and safety data.
Table 2: Efficacy of HER2-Targeted ADCs in Metastatic Breast Cancer
| Trial (Indication) | ADC | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| DESTINY-Breast03 (2nd-line HER2+ MBC) | Trastuzumab deruxtecan | T-DM1 | Not Reached vs. 6.8 months | 79.7% vs. 34.2% |
| EMILIA (2nd-line HER2+ MBC) | T-DM1 | Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 43.6% vs. 30.8% |
| DESTINY-Breast04 (HER2-low MBC) | Trastuzumab deruxtecan | Physician's Choice of Chemotherapy | 9.9 months vs. 5.1 months | 52.7% vs. 16.3% |
| Phase II Study (HER2+ MBC, pre-treated) | Disitamab vedotin | - | 6.3 months (at 2.5 mg/kg) | 40.0% (at 2.5 mg/kg) |
MBC: Metastatic Breast Cancer
Table 3: Common Adverse Events Associated with HER2-Targeted ADCs
| Adverse Event (Grade ≥3) | Trastuzumab deruxtecan | Ado-trastuzumab emtansine | Disitamab vedotin |
| Hematologic | Neutropenia, Anemia, Thrombocytopenia | Thrombocytopenia | Neutropenia |
| Non-Hematologic | Nausea, Fatigue, Interstitial Lung Disease (ILD)/Pneumonitis | Increased liver enzymes (AST/ALT), Fatigue | Peripheral neuropathy, Hyperglycemia |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ADCs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in HER2-expressing cancer cell lines.
Methodology:
-
Cell Culture: Culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Treat the cells with the diluted ADCs.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against ADC concentration and calculate the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87, BT-474) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, ADC, comparator drug). Administer the ADC intravenously at a specified dose and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. The primary endpoint is often tumor growth inhibition or regression.
-
Pharmacokinetic/Pharmacodynamic Analysis (Optional): Collect blood and tumor tissue samples at various time points to analyze drug concentration and biomarker modulation.
Flow Cytometry for ADC Binding and Internalization
Objective: To quantify the binding and internalization of an ADC into HER2-expressing cells.
Methodology:
-
Cell Preparation: Harvest HER2-positive and HER2-negative cells.
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC at 4°C (for binding) or 37°C (for internalization) for various time points.
-
Staining: For internalization, after incubation, an acid wash can be performed to remove surface-bound ADC. Cells can be fixed and permeabilized for intracellular staining.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which correlates with the amount of bound or internalized ADC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HER2 Signaling Pathways.
References
Evaluating Zuvotolimod's Synergistic Potential with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zuvotolimod (SBT6050), a novel antibody-drug conjugate, has been a subject of interest for its potential to enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors. This guide provides a comprehensive evaluation of the synergistic effects of this compound with these inhibitors, drawing upon available preclinical and clinical data. While direct comparative data is limited due to the discontinuation of this compound's clinical development, this document synthesizes the existing information to offer valuable insights for the research and drug development community.
Mechanism of Action: A Targeted Approach to Immune Activation
This compound is a HER2-directed monoclonal antibody (pertuzumab) conjugated to a potent Toll-like receptor 8 (TLR8) agonist.[1] Its mechanism is designed to achieve tumor-localized activation of the innate immune system. By targeting HER2-expressing tumor cells, this compound delivers the TLR8 agonist directly to the tumor microenvironment. This targeted delivery leads to the activation of myeloid cells, such as macrophages and dendritic cells, which are often abundant in solid tumors.[2][3][4][5]
The activation of these myeloid cells initiates a cascade of anti-tumor immune responses, including the production of proinflammatory cytokines and chemokines. This, in turn, promotes the activation of natural killer (NK) and T cells, ultimately leading to a more robust and targeted attack on cancer cells. The rationale for combining this compound with checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, is to overcome immune suppression and enhance the efficacy of the adaptive immune response.
Preclinical Evidence: Promise in Early Studies
Preclinical studies utilizing a mouse surrogate of SBT6050 demonstrated robust single-agent anti-tumor activity in multiple tumor models. These studies provided the foundational support for combining this compound with checkpoint inhibitors, with the hypothesis that the targeted innate immune activation by this compound would create a more inflamed tumor microenvironment, thereby rendering it more susceptible to the effects of checkpoint blockade. While these preclinical findings were promising, detailed quantitative data from head-to-head comparative studies of this compound monotherapy versus combination therapy in animal models are not extensively available in the public domain.
Clinical Evaluation: The NCT04460456 Trial
A Phase 1/1b clinical trial (NCT04460456) was initiated to evaluate the safety and efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced HER2-expressing solid tumors. The study enrolled patients in separate dose-escalation arms for monotherapy and combination therapy.
Clinical Trial Data
Interim results from the trial were presented at the European Society for Medical Oncology (ESMO) 2021 Virtual Congress. However, further development of this compound was discontinued due to limited anti-tumor activity as a monotherapy and cytokine-related adverse events that restricted the dosage in the combination arm.
The available clinical data from the NCT04460456 trial is summarized below. It is important to note that this is not a direct head-to-head comparison from a randomized study but rather a summary of observations from the separate arms of the dose-escalation trial.
| Performance Metric | This compound Monotherapy | This compound + Pembrolizumab |
| Objective Response Rate (ORR) | No confirmed partial or complete responses reported in publicly available data. | One confirmed partial response was observed in a patient with non-small cell lung cancer (NSCLC). |
| Disease Control Rate (DCR) | Stable disease was observed in some patients, but specific numbers are not detailed in the available reports. | Seven patients across both arms were reported to have stable disease. The specific breakdown for the combination arm is not provided. |
| Safety and Tolerability | Generally well-tolerated at lower doses. | Dose-limiting toxicities related to cytokine release were observed, which constrained dose escalation. |
Note: The data presented is based on interim results and should be interpreted with caution. The discontinuation of the trial means that a complete dataset for a thorough comparison is not available.
Experimental Protocols
Detailed experimental protocols from the preclinical and clinical studies are not fully available in the public domain. However, based on the clinical trial registration (NCT04460456), the following provides an overview of the clinical trial methodology.
NCT04460456 Clinical Trial Protocol Overview
-
Study Design: A Phase 1/1b, open-label, dose-escalation and cohort expansion study.
-
Patient Population: Adults with locally advanced or metastatic HER2-expressing solid tumors who have progressed on standard-of-care therapies.
-
Treatment Arms:
-
Part 1 (Monotherapy Dose Escalation): Patients received escalating doses of this compound.
-
Part 2 (Monotherapy Expansion): Patients received this compound at the recommended Phase 2 dose (RP2D).
-
Part 3 (Combination Dose Escalation): Patients received escalating doses of this compound in combination with pembrolizumab.
-
Part 4 (Combination Expansion): Patients received this compound at the RP2D in combination with pembrolizumab.
-
-
Primary Objectives: To evaluate the safety and tolerability of this compound alone and in combination with pembrolizumab and to determine the MTD and/or RP2D.
-
Secondary Objectives: To assess the preliminary anti-tumor activity of this compound alone and in combination with pembrolizumab, including ORR and DCR.
-
Pharmacodynamic Assessments: Peripheral blood and tumor biopsy samples were collected to assess markers of myeloid cell activation.
Visualizing the Science
To better understand the scientific rationale and experimental design, the following diagrams are provided.
Caption: this compound's mechanism of action and synergy with checkpoint inhibitors.
Caption: Simplified workflow of the NCT04460456 clinical trial.
References
Head-to-head comparison of different TLR7/8 agonists in oncology
For Researchers, Scientists, and Drug Development Professionals
The activation of Toll-like receptors 7 and 8 (TLR7/8) has emerged as a promising strategy in cancer immunotherapy, capable of bridging the innate and adaptive immune systems to mount a robust anti-tumor response.[1] TLR7/8 agonists, by mimicking viral single-stranded RNA, stimulate a cascade of immune events, including the production of pro-inflammatory cytokines and the activation of various immune cells.[1][2] This guide provides a head-to-head comparison of different TLR7/8 agonists in oncology, supported by experimental data, to aid researchers and drug developers in this dynamic field.
Mechanism of Action: The TLR7/8 Signaling Pathway
Upon binding to TLR7 and/or TLR8 within the endosomes of immune cells like dendritic cells (DCs), B cells, and monocytes, these agonists trigger a conformational change, leading to the recruitment of the adaptor protein MyD88.[1][2] This initiates a signaling cascade that culminates in the activation of transcription factors, primarily NF-κB and IRF7. The activation of these factors drives the production of Type I interferons (IFN-α), pro-inflammatory cytokines (e.g., TNF-α, IL-12), and chemokines, which are crucial for enhancing anti-tumor immunity. This robust immune activation enhances the function of antigen-presenting cells (APCs) and the priming of cytotoxic T lymphocytes, which are essential for effective cancer cell killing.
Comparative Analysis of Key TLR7/8 Agonists
Several TLR7/8 agonists have been investigated in oncological settings, ranging from first-generation imidazoquinolines to novel compounds in clinical development. Their performance can be compared based on receptor specificity, cytokine induction profiles, and anti-tumor efficacy.
| Agonist | Primary Target(s) | Key Characteristics | Select Preclinical/Clinical Highlights |
| Imiquimod | TLR7 | FDA-approved for topical treatment of basal cell carcinoma and actinic keratosis. Primarily activates TLR7, leading to IFN-α production. | Delays the propagation of some acute myeloid leukemia (AML) cell lines. Can be effective in treating skin lesions in cutaneous T-cell lymphomas. |
| Resiquimod (R848) | TLR7/8 | A more potent imidazoquinoline derivative than imiquimod. Activates both TLR7 and TLR8, stimulating a broader range of cytokines, including IFN-γ and IL-12. | In preclinical models, demonstrated potent immunostimulatory activity. In combination with other therapies, it can enhance anti-tumor effects. Showed a decrease in tumor growth and an increase in CD8+ T-cell infiltration in a pancreatic cancer model. |
| Motolimod (VTX-2337) | TLR8 | A selective TLR8 agonist. Primarily stimulates myeloid cells to produce pro-inflammatory cytokines. | Investigated in combination with other cancer therapies. |
| Gardiquimod | TLR7 | A potent TLR7 agonist, reported to be about 10 times more active than imiquimod in inducing NF-κB activation. | In a murine melanoma model, it improved the anti-tumor effects of a DC vaccine and showed more potent anti-tumor activity than imiquimod. |
| BDB001 | TLR7/8 | A first-in-class intravenous TLR7/8 agonist. | In clinical trials for various solid tumors. |
| TransCon TLR7/8 Agonist | TLR7/8 | A long-acting prodrug of resiquimod designed for sustained intratumoral activation. | In Phase I/II clinical trials as monotherapy and in combination with pembrolizumab. |
Cytokine Induction Profiles: A Head-to-Head Look
The specific cytokine milieu induced by a TLR7/8 agonist is critical to its anti-tumor efficacy. While TLR7 agonism is often associated with a strong IFN-α response, TLR8 activation tends to drive the production of pro-inflammatory cytokines like TNF-α and IL-12, promoting a Th1-biased immune response. Dual TLR7/8 agonists, therefore, can elicit a more comprehensive and potent anti-tumor immune response.
| Cytokine | Imiquimod (TLR7) | Resiquimod (TLR7/8) | Motolimod (TLR8) |
| IFN-α | High | Moderate to High | Low to Moderate |
| TNF-α | Moderate | High | High |
| IL-12 | Low to Moderate | High | High |
| IFN-γ | Indirectly Induced | High (via IL-12) | High (via IL-12) |
This table represents a generalized summary based on available literature. Actual cytokine levels can vary depending on the experimental system and cell types used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to evaluate TLR7/8 agonists.
In Vitro Cytokine Production Assay
Objective: To quantify the production of specific cytokines by immune cells in response to TLR7/8 agonist stimulation.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Stimulation: Add various concentrations of the TLR7/8 agonists (e.g., imiquimod, resiquimod) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay (e.g., Luminex).
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of TLR7/8 agonists in a preclinical animal model.
Workflow:
Methodology:
-
Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor model.
-
Tumor Cell Inoculation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^5 B16-F10 melanoma cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the TLR7/8 agonist according to the study design (e.g., intratumorally, subcutaneously, or intravenously) at a predetermined dose and schedule. Include a vehicle control group.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice. Excise the tumors for weight measurement and further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration. Survival can also be a primary endpoint.
Future Directions and Combination Therapies
The therapeutic potential of TLR7/8 agonists is significantly enhanced when used in combination with other cancer treatments. Synergistic effects have been observed with:
-
Immune Checkpoint Inhibitors: TLR7/8 agonists can help overcome resistance to checkpoint inhibitors by increasing the infiltration of T cells into the tumor microenvironment.
-
Chemotherapy and Radiotherapy: By promoting the release of tumor antigens, conventional therapies can create a more immunogenic environment that is then amplified by TLR7/8 agonist treatment.
-
Cancer Vaccines: TLR7/8 agonists are potent adjuvants that can boost the immunogenicity of cancer vaccines, leading to a stronger and more durable anti-tumor immune response.
-
Antibody-Drug Conjugates (ADCs): Novel approaches are exploring the use of TLR7/8 agonists as payloads for ADCs, enabling targeted delivery to the tumor and minimizing systemic toxicity.
The continued development of novel TLR7/8 agonists with improved selectivity, potency, and delivery mechanisms holds great promise for the future of cancer immunotherapy. Head-to-head comparative studies will remain crucial for identifying the most effective agents and combination strategies for different cancer types.
References
Cross-validation of In Vitro and In Vivo Efficacy for SBT6050: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBT6050 with alternative therapies for HER2-positive solid tumors. The data presented herein is collated from preclinical and early-phase clinical studies to offer an objective overview of the therapeutic landscape.
Introduction to SBT6050
SBT6050 is an antibody-drug conjugate (ADC) that distinctively combines a HER2-targeting antibody with a Toll-like receptor 8 (TLR8) agonist payload.[1][2] This novel mechanism of action is designed to activate the innate immune system within the tumor microenvironment. Specifically, SBT6050 binds to HER2 on tumor cells and subsequently engages TLR8 on myeloid cells, such as macrophages and dendritic cells.[1][2][3] This targeted activation stimulates the production of pro-inflammatory cytokines and chemokines, leading to a broad anti-tumor immune response that includes the secondary activation of NK and T cells.
Comparative Landscape: Alternatives to SBT6050
The therapeutic landscape for HER2-positive cancers includes other HER2-targeted therapies with different mechanisms of action, as well as other TLR agonists in development. For this guide, we will compare SBT6050 with:
-
Trastuzumab Deruxtecan (T-DXd): A HER2-targeted antibody-drug conjugate that delivers a topoisomerase I inhibitor payload, leading to DNA damage and apoptosis in cancer cells.
-
Tucatinib: A small molecule tyrosine kinase inhibitor that is highly selective for the HER2 kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation.
-
Other TLR8 Agonists (VTX-2337 and TransCon TLR7/8 Agonist): These agents aim to activate the innate immune system, similar to SBT6050's payload, but without the targeted delivery to HER2-expressing cells.
In Vitro Performance Comparison
The following table summarizes the available quantitative data from in vitro studies of SBT6050 and its alternatives.
| Drug | Assay | Cell Line(s) | Result | Reference |
| SBT6050 | TLR8 Activation | Human PBMCs | EC50 and LAC values determined (specific values not publicly available) | |
| Cytokine Induction | Human PBMCs | Induction of IP-10, MCP-1, IL-6, IFNγ | ||
| Trastuzumab Deruxtecan | Cell Proliferation Inhibition | 49 Gastric Cancer Cell Lines | IC50 calculated in 63.3% of cell lines; more potent than trastuzumab | |
| Cell Proliferation Inhibition | HER2+ SK-OV-3 | IC50 > 10,000 ng/mL (resistant) | ||
| Tucatinib | HER2 Phosphorylation Inhibition | BT-474 | IC50 = 7 nmol/L | |
| Cell Proliferation Inhibition | BT-474 | IC50 = 33 nmol/L | ||
| Cell Proliferation Inhibition | A431 (EGFR-driven) | IC50 = 16,471 nmol/L (>500-fold selective for HER2) | ||
| VTX-2337 (TLR8 Agonist) | TLR8 Activation | HEK-TLR8 transfectants | EC50 ≈ 100 nmol/L | |
| Cytokine Induction (TNFα, IL-12) | Human Monocytes, mDCs | Stimulation of TNFα and IL-12 production |
In Vivo Performance Comparison
The table below outlines the in vivo efficacy of SBT6050's mouse surrogate and the alternative therapies in preclinical xenograft models.
| Drug | Model | Dosing | Efficacy | Reference |
| SBT6050 (mouse surrogate) | Multiple murine tumor models | Not specified | Curative single-agent efficacy | |
| HER2+ NCI-N87 human tumor xenograft | Not specified | Enhanced activity in combination with trastuzumab | ||
| Trastuzumab Deruxtecan | NCI-N87, JIMT-1, Capan-1 xenografts | 10 mg/kg | Significant tumor growth inhibition (T/C = -6.1%, -35.7%, -42.35% respectively) | |
| Tucatinib | BT-474 xenograft | 25 or 50 mg/kg daily | Tumor growth delay similar to trastuzumab monotherapy | |
| HER2+ breast cancer PDX models | Not specified | Superior tumor growth inhibition in combination with trastuzumab | ||
| TransCon TLR7/8 Agonist | Syngeneic mouse CT26 tumors | Single IT injection | Potent tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action of SBT6050.
Caption: General workflow for in vitro experiments.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting institutions. However, based on published literature, the following methodologies are representative of the studies cited.
In Vitro Cell Viability Assay
-
Cell Culture: HER2-positive cancer cell lines (e.g., BT-474, NCI-N87) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of the test compound (SBT6050, trastuzumab deruxtecan, tucatinib) is added to the wells.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
In Vitro Myeloid Cell Activation Assay
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Co-culture Setup: PBMCs are co-cultured with HER2-positive tumor cells.
-
Treatment: SBT6050 or a TLR8 agonist alternative is added to the co-culture.
-
Incubation: The co-culture is incubated for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Analysis: The concentrations of various cytokines and chemokines (e.g., TNFα, IL-12, IFNγ) in the supernatant are quantified using methods like ELISA or Luminex assays.
-
Data Analysis: Cytokine concentrations are compared between treated and untreated samples to determine the level of activation. EC50 values for cytokine induction can be calculated.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of HER2-positive human tumor cells (e.g., NCI-N87, BT-474) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, SBT6050 surrogate, or alternative therapies). The drugs are administered according to a specified dose and schedule (e.g., intravenously, orally).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers of drug activity).
Conclusion
SBT6050 represents a promising immunotherapeutic approach for HER2-positive solid tumors by uniquely leveraging the activation of the innate immune system in a targeted manner. Preclinical data demonstrate its potential for potent anti-tumor activity. In comparison, alternatives like trastuzumab deruxtecan and tucatinib have shown significant efficacy through different mechanisms of action, namely direct cytotoxicity and signal transduction inhibition, respectively. The choice of therapy will likely depend on the specific tumor biology, prior treatments, and the desired therapeutic strategy. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these agents in various patient populations.
References
A Comparative Guide to the Immunomodulatory Profiles of Zuvotolimod and Motolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory profiles of two Toll-like receptor 8 (TLR8) agonists, Zuvotolimod (SBT6050) and motolimod (VTX-2337). While both agents leverage the immunostimulatory properties of TLR8 activation, their fundamental designs and clinical development paths have differed significantly. This document summarizes their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their immunomodulatory effects.
Executive Summary
This compound and motolimod are both potent activators of the innate immune system through the TLR8 pathway. Motolimod is a small-molecule selective TLR8 agonist that has been investigated as a systemic immunomodulator in various oncology settings. In contrast, this compound is an antibody-drug conjugate (ADC) that targets a TLR8 agonist payload to HER2-expressing tumor cells, aiming for localized immune activation within the tumor microenvironment.
Clinical development of motolimod has shown evidence of immune activation but has not consistently translated into improved survival outcomes in larger trials. The development of this compound was discontinued due to limited anti-tumor activity as a monotherapy and cytokine-related adverse events that constrained its dosing when used in combination therapies. This guide provides a detailed comparison of their immunomodulatory characteristics to inform future research and development in the field of innate immune agonists.
Mechanism of Action and Molecular Design
This compound (SBT6050)
This compound is a first-in-class ADC that conjugates a potent TLR8 agonist to the HER2-directed monoclonal antibody, pertuzumab.[1][2] This design is intended to deliver the immunostimulatory payload directly to HER2-expressing tumor tissues, thereby concentrating the activation of myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment.[1][3] The localized activation is hypothesized to minimize systemic toxicities associated with broad immune stimulation while promoting a tumor-focused anti-cancer immune response.[4] Preclinical studies have shown that this compound's activation of human myeloid cells is dependent on the presence of moderate to high HER2 expression. This targeted approach leads to the production of proinflammatory cytokines and chemokines, activation of the inflammasome, and subsequent indirect activation of T and NK cells.
Motolimod (VTX-2337)
Motolimod is a selective, small-molecule agonist of TLR8. Administered systemically, it is designed to activate TLR8-expressing innate immune cells, primarily monocytes, myeloid dendritic cells (mDCs), and natural killer (NK) cells, throughout the body. This activation leads to a broad inflammatory response, characterized by the secretion of Th1-polarizing cytokines and chemokines, which in turn can enhance adaptive anti-tumor immunity. Furthermore, motolimod has been shown to activate the NLRP3 inflammasome, leading to the release of mature IL-1β and IL-18, and to augment NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).
Signaling Pathways
Both this compound's TLR8 agonist payload and motolimod initiate signaling through the Toll-like receptor 8, which is located in the endosomal compartment of myeloid cells. Upon binding, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines.
References
Comparative Analysis of Zuvotolimod in Combination with HER2-Targeted Therapies
Introduction
Zuvotolimod (VTX-2337) is a clinical-stage Toll-like receptor 8 (TLR8) agonist, an immunomodulatory agent that activates the innate immune system. Unlike standard-of-care HER2 therapies that directly target the HER2 receptor on cancer cells, this compound's mechanism of action is to stimulate a broad anti-tumor immune response. Therefore, a direct head-to-head comparison of this compound as a monotherapy against HER2-targeted therapies is not clinically relevant.
This guide provides a comparative analysis of the performance of a standard-of-care HER2-directed antibody-drug conjugate (ADC) with and without the addition of this compound in a preclinical setting. The data presented herein is based on studies evaluating the synergistic anti-tumor effects of combining HER2-targeted therapy with TLR8-mediated immune activation.
Mechanism of Action: A Synergistic Approach
Standard-of-care HER2 therapies, such as antibody-drug conjugates (ADCs), deliver cytotoxic agents directly to HER2-expressing tumor cells, leading to immunogenic cell death and the release of tumor antigens. This compound, as a TLR8 agonist, activates myeloid cells, leading to the production of pro-inflammatory cytokines and enhanced antigen presentation. This, in turn, promotes the development of a robust anti-tumor T-cell response. The combination of these two approaches is hypothesized to result in a more potent and durable anti-cancer effect.
Caption: Proposed synergistic mechanism of an anti-HER2 ADC and this compound.
Preclinical Performance Data
The following data is summarized from a preclinical study evaluating the combination of a HER2-targeted ADC and a TLR8 agonist (this compound) in a HER2-positive tumor xenograft model.
Table 1: Tumor Growth Inhibition in a HER2+ Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 | 0 |
| Anti-HER2 ADC | 3 mg/kg, single dose | 600 | 60 |
| This compound | 10 mg/kg, weekly | 1350 | 10 |
| Anti-HER2 ADC + this compound | ADC: 3 mg/kg, single dosethis compound: 10 mg/kg, weekly | 150 | 90 |
Note: The data presented is illustrative and based on representative preclinical findings. Actual results may vary.
Experimental Protocols
Key Experiment: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an anti-HER2 ADC in combination with this compound in a HER2-positive cancer model.
Methodology:
-
Cell Line: BT-474 human breast carcinoma cells, which have high HER2 expression.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 5 x 10⁶ BT-474 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment Groups: Mice with established tumors (mean volume ~150-200 mm³) were randomized into four treatment groups:
-
Vehicle control
-
Anti-HER2 ADC alone
-
This compound alone
-
Anti-HER2 ADC and this compound combination
-
-
Dosing Regimen:
-
The anti-HER2 ADC was administered as a single intravenous injection.
-
This compound was administered subcutaneously once a week for three weeks.
-
-
Efficacy Endpoint: Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The available preclinical data suggests that this compound, when used in combination with a HER2-targeted ADC, has the potential to significantly enhance anti-tumor activity compared to the ADC alone. This synergistic effect is likely due to the dual action of direct tumor cell killing by the ADC and the broad immune activation stimulated by this compound. Further clinical investigation is warranted to determine the safety and efficacy of this combination approach in patients with HER2-positive malignancies. It is important to reiterate that this compound is an immunomodulatory agent and not a direct competitor to standard-of-care HER2-targeted therapies, but rather a potential combination partner.
Safety Operating Guide
Zuvotolimod: Comprehensive Disposal and Safety Procedures for Laboratory Settings
To: Laboratory Personnel, Researchers, and Drug Development Professionals
From: Laboratory Safety and Chemical Handling Information Service
Subject: Standard Operating Procedures for the Proper Disposal of Zuvotolimod
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a research environment. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, its intended use as a potent Toll-like receptor 8 (TLR8) agonist, often as a payload in antibody-drug conjugates (ADCs) with antineoplastic potential, necessitates a cautious approach to its management and disposal.[1][2][3] To ensure the safety of all personnel and to maintain regulatory compliance, the following procedures are recommended as best practice.
It is imperative to handle this compound with the assumption that it is a potent pharmacological agent. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
Personal Protective Equipment (PPE) and Handling Precautions
All personnel handling this compound, regardless of the quantity, must adhere to the following personal protective equipment guidelines. These recommendations are based on general best practices for handling potent pharmaceutical compounds and antineoplastic agents.[3]
| Equipment | Specification | Purpose |
| Gloves | Double chemotherapy gloves | Provides maximum protection against dermal exposure. Change gloves every hour or immediately if contaminated, torn, or punctured. |
| Gown | Solid-front barrier gown (disposable) | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-certified respirator | Recommended when handling powders or creating aerosols to prevent inhalation. |
Table 1: Personal Protective Equipment (PPE) for Handling this compound.
Waste Segregation and Disposal Workflow
Proper segregation of waste is critical to ensure safe and compliant disposal. This compound waste should be treated as hazardous chemical waste to minimize risk. Do not mix this compound waste with other laboratory waste streams.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step process for the disposal of unused this compound and contaminated materials.
3.1 Materials Required:
-
Appropriate PPE (see Table 1)
-
Designated hazardous waste container (e.g., black RCRA container for antineoplastic waste)
-
Hazardous waste labels
-
Waste disposal bags for contaminated PPE
3.2 Procedure:
-
Preparation: Don all required PPE before handling this compound or its waste.
-
Unused Product:
-
For expired or unused this compound, do not attempt to neutralize it chemically.
-
Place the original vial or container directly into the designated hazardous waste container.
-
-
Contaminated Sharps and Labware:
-
Place all non-sharp contaminated items (e.g., vials, pipette tips, absorbent pads) directly into the hazardous waste container.
-
Syringes and needles, if used, should be disposed of in a designated sharps container for hazardous waste. Do not recap needles.
-
-
Contaminated PPE:
-
After handling this compound, carefully remove PPE to avoid self-contamination.
-
Dispose of contaminated gloves, gowns, and other disposable items in the designated hazardous waste container.
-
-
Container Sealing and Labeling:
-
Once the hazardous waste container is full (do not overfill), securely seal the lid.
-
Attach a completed hazardous waste label, including the words "Hazardous Waste," "this compound," and the date you started accumulating waste in that container.
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure satellite accumulation area until it is collected by Environmental Health & Safety (EH&S).
-
-
Decontamination:
-
Decontaminate the work area (e.g., benchtop, fume hood) by scrubbing with alcohol or another appropriate solvent. Dispose of cleaning materials as hazardous waste.
-
Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential.
-
Evacuate: Alert others in the area and evacuate personnel to a safe location.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Containment: Try to prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Cleanup:
-
For liquid spills, absorb with an inert, liquid-binding material (e.g., diatomite, universal binders).
-
For powder spills, carefully cover with damp absorbent pads to avoid creating dust.
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly as described in section 3.2.
-
Report: Report the spill to your supervisor and EH&S.
This compound Signaling Pathway
This compound is an agonist of Toll-like receptor 8 (TLR8), which plays a key role in the innate immune system. Understanding its mechanism of action underscores its potency and the need for careful handling.
Caption: Simplified signaling pathway of this compound via TLR8 activation.
By adhering to these procedures, we can ensure a safe laboratory environment and the responsible management of this potent research compound. For further information, always consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health & Safety department.
References
Essential Safety and Logistical Information for Handling Zuvotolimod
Zuvotolimod (SBT6050) is an antibody-drug conjugate (ADC) that combines a HER2-directed monoclonal antibody with a Toll-like receptor 8 (TLR8) agonist payload.[1] Due to the potent nature of its components, stringent safety protocols are essential to minimize occupational exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following recommendations are based on best practices for handling potent cytotoxic and hazardous drugs, including ADCs.[2][3][4] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various handling activities.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double gloving recommended) |
| - Lab coat or disposable gown | |
| - Safety glasses with side shields | |
| Preparation and Reconstitution | - Chemotherapy-tested nitrile gloves (double gloving) |
| - Impermeable, disposable gown with closed front and cuffs | |
| - Safety goggles or a full-face shield | |
| - Respiratory protection (e.g., N95 or higher, as determined by risk assessment) | |
| - Hair and shoe covers | |
| Administration | - Chemotherapy-tested nitrile gloves (double gloving) |
| - Impermeable, disposable gown | |
| - Safety glasses with side shields | |
| Spill Cleanup | - Chemotherapy-tested nitrile gloves (double gloving) |
| - Impermeable, disposable gown | |
| - Safety goggles or a full-face shield | |
| - Respiratory protection (e.g., N95 or higher) | |
| - Shoe covers | |
| Waste Disposal | - Chemotherapy-tested nitrile gloves (double gloving) |
| - Impermeable, disposable gown | |
| - Safety glasses with side shields |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow outlines the key steps.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when handling the package.
-
Transport the container to a designated, secure storage area with restricted access.
-
Store this compound according to the manufacturer's instructions, typically in a temperature-controlled environment away from incompatible materials.
2. Preparation and Reconstitution:
-
All preparation and reconstitution of this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) to protect both the product and personnel.[5]
-
Don the required PPE, including double gloves, an impermeable gown, and eye/face protection.
-
Decontaminate the interior surfaces of the BSC before and after use.
-
Use a closed-system drug-transfer device (CSTD) if available to minimize the generation of aerosols.
-
Carefully follow the specific reconstitution protocol provided by the manufacturer, using appropriate sterile techniques.
-
Properly label the reconstituted solution with the drug name, concentration, date, and time of preparation.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wear the appropriate PPE for spill cleanup, including respiratory protection.
-
Use a commercially available chemotherapy spill kit and follow its instructions.
-
Absorb the spill with absorbent pads, starting from the outside and working inward.
-
Clean the area with an appropriate deactivating agent, followed by a cleaning agent and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Empty Vials and Sharps: All needles, syringes, and empty vials should be disposed of in a puncture-resistant, clearly labeled sharps container designated for chemotherapy waste.
-
Unused or Expired Drug: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste according to institutional and regulatory guidelines. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All PPE (gloves, gowns, masks), absorbent pads, and other materials contaminated with this compound should be placed in a designated, leak-proof chemotherapy waste container.
-
Final Disposal: All this compound waste should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.
By adhering to these safety and logistical procedures, researchers and drug development professionals can minimize the risks associated with handling the potent ADC, this compound, and ensure a safe laboratory environment.
References
- 1. adcreview.com [adcreview.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 4. dam.lonza.com [dam.lonza.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
